4-Bromo-3-hydroxy-2-naphthoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53065. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFBIFPUAHIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176575 | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-15-3 | |
| Record name | 4-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2208-15-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-hydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-hydroxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document details the most plausible synthetic route, a proposed experimental protocol, and the physicochemical properties of the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
Table 1: Physicochemical Data of this compound [1][2][3][4][5]
| Property | Value |
| CAS Number | 2208-15-3[2] |
| Molecular Formula | C₁₁H₇BrO₃[1][2] |
| Molecular Weight | 267.08 g/mol [2][3][4] |
| Appearance | White to yellow or green crystalline powder[2] |
| Melting Point | 229-231 °C[1][3][4] |
| Boiling Point | 377.3 ± 37.0 °C at 760 mmHg (Predicted)[1] |
| Purity | >97.0% (GC)[2] |
| XLogP3 | 4.32[1] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted)[1] |
Proposed Synthetic Pathway
The most direct and plausible method for the synthesis of this compound is through the electrophilic bromination of the commercially available starting material, 3-hydroxy-2-naphthoic acid. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, which facilitates the introduction of a bromine atom at the adjacent C-4 position. The carboxylic acid group at the 2-position is a deactivating, meta-directing group, which does not hinder the desired substitution.
The proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Glacial Acetic Acid
-
Bromine
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxy-2-naphthoic acid in glacial acetic acid.
-
Bromine Addition: While stirring the suspension at room temperature, add a solution of bromine in glacial acetic acid dropwise using a dropping funnel. The addition should be conducted at a rate that allows for the control of any exotherm.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied to facilitate the reaction if necessary.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing cold deionized water. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with deionized water to remove any residual acetic acid and inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final this compound.
-
Drying: Dry the purified product under vacuum to a constant weight.
Note: The exact stoichiometry, reaction time, and temperature should be optimized to maximize the yield and purity of the final product.
Spectroscopic Data
As of the compilation of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound has not been reported in publicly accessible literature. Researchers synthesizing this compound are encouraged to perform full spectroscopic characterization to confirm its identity and purity. For reference, the ¹H NMR and ¹³C NMR data for the starting material, 3-hydroxy-2-naphthoic acid, are available in chemical databases and can be used as a comparative tool.
The following diagram illustrates the logical relationship for the synthesis:
Caption: Logical flow for the synthesis and characterization of the target compound.
References
- 1. echemi.com [echemi.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. PubChemLite - this compound (C11H7BrO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-3-hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-hydroxy-2-naphthoic acid, a compound of interest in chemical and pharmaceutical research. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant workflows and a potential biological signaling pathway.
Core Physicochemical Properties
This compound, with the CAS Number 2208-15-3, is a substituted naphthoic acid derivative.[1][2][3][4] Its fundamental physicochemical characteristics are crucial for understanding its behavior in various chemical and biological systems.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO₃ | [1][2][4] |
| Molecular Weight | 267.08 g/mol | [1][2] |
| Melting Point | 231 °C | [2] |
| Predicted LogP | 3.86 | [4] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Purity | >97.0% (GC) | [1] |
Note: Some values, such as LogP, are predicted and should be confirmed by experimental methods.
Experimental Protocols
The determination of the physicochemical properties of this compound involves a series of standardized experimental procedures. Below are detailed methodologies for key experiments.
Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Determination
Solubility is assessed in various solvents to understand the compound's behavior in different environments.
Methodology:
-
A known amount of this compound (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium.
-
The resulting mixture is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
This process is repeated with various solvents of different polarities (e.g., water, ethanol, methanol, DMSO).
pKa Determination
The acid dissociation constant (pKa) is a measure of the compound's acidity.
Methodology (Potentiometric Titration):
-
A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
Spectral Data Interpretation
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The hydroxyl and carboxylic acid protons would likely appear as broad singlets.
-
¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen and bromine atoms, as well as the carbonyl carbon of the carboxylic acid, are expected to resonate at lower fields (higher ppm values).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300 cm⁻¹), the broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring (in the 1450-1600 cm⁻¹ region).[5][6][7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed for the molecular ion and any bromine-containing fragments.
Potential Biological Activity and Signaling Pathway
Direct studies on the biological activity of this compound are limited. However, research on structurally related substituted naphthoic acids provides insights into its potential biological roles. Some substituted naphthoic acids have been identified as antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory responses.[8][9] Additionally, certain hydroxyl/carboxy-substituted naphthoic acids have been shown to modulate the activity of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins and in the regulation of inflammation.[10][11]
Based on the activity of similar compounds, a hypothetical signaling pathway involving the antagonism of the P2Y14 receptor by this compound is presented below. It is important to note that this is a proposed mechanism and requires experimental validation.
In this proposed pathway, this compound acts as a competitive antagonist, preventing the binding of the natural agonist UDP-Glucose to the P2Y14 receptor. This would block the downstream signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, the modulation of inflammatory gene expression. This potential anti-inflammatory activity warrants further investigation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-3-hydroxy-2-naphthoic Acid (CAS: 2208-15-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-hydroxy-2-naphthoic acid, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological significance based on related structures.
Core Chemical and Physical Data
This compound is a solid, crystalline powder at room temperature, with its color ranging from white to yellow or green.[1] Its core structure consists of a naphthalene ring substituted with bromo, hydroxyl, and carboxylic acid functional groups.
| Property | Value |
| CAS Number | 2208-15-3 |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molecular Weight | 267.08 g/mol |
| IUPAC Name | 4-bromo-3-hydroxynaphthalene-2-carboxylic acid |
| Melting Point | 229-231 °C |
| Boiling Point | 377.3 °C (predicted) |
| Density | 1.8 g/cm³ (predicted) |
| Appearance | White to yellow to green crystalline powder |
| Solubility | Information not available |
Spectroscopic and Analytical Data
| Data Type | Predicted Values / Methodologies |
| Mass Spectrometry | Predicted m/z values for various adducts are available, such as [M+H]⁺ at 266.96514 and [M-H]⁻ at 264.95058.[2] |
| NMR Spectroscopy | While specific ¹H and ¹³C NMR data are not published, the spectra of related naphthoic acid derivatives have been reported, which can serve as a reference for spectral interpretation.[3] |
| Infrared Spectroscopy | The IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations. |
| Analytical Methods | A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the separation of this compound. The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid. This method is scalable for preparative separation and is suitable for pharmacokinetic studies.[4] |
Experimental Protocols
The following sections detail plausible experimental procedures for the synthesis and purification of this compound, adapted from methodologies for structurally similar compounds.
Synthesis of this compound
A potential synthetic route to this compound involves the bromination of 3-hydroxy-2-naphthoic acid. The following is an adapted protocol based on the synthesis of a similar compound.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Bromine
-
Chloroform
-
Water
Procedure:
-
Suspend 3-hydroxy-2-naphthoic acid in chloroform in a reaction flask.
-
Slowly add a solution of bromine in chloroform to the suspension at room temperature with constant stirring.
-
Continue stirring the reaction mixture for a specified period to ensure complete bromination.
-
Remove the chloroform solvent under reduced pressure (in vacuo).
-
Wash the resulting solid residue repeatedly with water to remove any unreacted bromine and hydrobromic acid.
-
Collect the solid product by filtration.
-
Dry the product thoroughly to obtain this compound.
Note: This is a generalized procedure and requires optimization for specific reaction conditions, such as molar ratios, reaction time, and temperature.
Purification
The crude product from the synthesis can be purified by recrystallization from a suitable solvent or by preparative chromatography.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetic acid, or a solvent mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Preparative Chromatography: As mentioned, a scalable RP-HPLC method can be employed for purification.[4] The fractions containing the pure compound, as determined by an appropriate detection method (e.g., UV-Vis spectroscopy), are collected and the solvent is removed to yield the purified product.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, studies on structurally related naphthoic acid derivatives provide insights into its potential pharmacological effects.
Aryl Hydrocarbon Receptor (AhR) Modulation
Research has shown that certain hydroxylated and carboxylated naphthoic acids can act as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cellular differentiation.[5]
The binding of a ligand to AhR initiates a signaling cascade that can lead to both beneficial and detrimental cellular effects, depending on the nature of the ligand and the cellular context. For instance, some AhR agonists exhibit anti-inflammatory properties.[5] Given its structural similarity to known AhR ligands, it is plausible that this compound could also interact with this receptor.
The following diagram illustrates a generalized workflow for investigating the potential AhR-mediated activity of this compound.
Caption: Experimental workflow for evaluating the biological activity of this compound.
Potential as a Drug Development Scaffold
The naphthalene core is a common scaffold in medicinal chemistry, and the presence of bromo, hydroxyl, and carboxylic acid groups on this compound offers multiple points for chemical modification. These functional groups can be exploited to synthesize a library of derivatives with potentially diverse biological activities. The bromine atom, in particular, can be a site for cross-coupling reactions to introduce further complexity and modulate the compound's properties.
The logical relationship for exploring this compound in drug discovery is depicted below.
Caption: Logical progression for the development of this compound in a drug discovery program.
Safety and Handling
This compound is classified as causing skin and serious eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily characterizable compound with potential for further investigation in both medicinal chemistry and materials science. While direct experimental data on its biological activity is currently scarce, its structural features suggest that it may interact with important biological targets such as the Aryl Hydrocarbon Receptor. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to further explore the properties and applications of this intriguing molecule. Future studies should focus on confirming a robust synthetic pathway, thoroughly characterizing its spectroscopic properties, and conducting comprehensive biological assays to elucidate its mechanism of action and therapeutic potential.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. CCCC 1997, Volume 62, Issue 11, Abstracts pp. 1737-1746 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-hydroxy-2-naphthoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, expected spectroscopic features based on analogous compounds, and standardized experimental protocols to serve as a valuable resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₇BrO₃
-
Molecular Weight: 267.08 g/mol
-
CAS Number: 2208-15-3
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 266.9653 |
| [M+Na]⁺ | 288.9472 |
| [M-H]⁻ | 264.9507 |
| [M+NH₄]⁺ | 283.9918 |
| [M+K]⁺ | 304.9212 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A standard protocol for obtaining the mass spectrum of this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Analysis Mode: The analysis can be performed in both positive and negative ion modes to observe different adducts.
-
Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is scanned over a relevant mass range (e.g., m/z 100-500) to detect the molecular ion and its fragments.
Logical Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplets |
| -OH | 9.0 - 11.0 | Singlet (broad) |
| -COOH | 11.0 - 13.0 | Singlet (broad) |
¹³C NMR (Carbon NMR)
The carbon NMR spectrum will display signals for the carbon atoms in the naphthalene ring, the carboxylic acid carbon, and the carbons attached to the hydroxyl and bromo groups.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic-C | 110 - 140 |
| C-Br | 115 - 125 |
| C-OH | 150 - 160 |
| -COOH | 165 - 175 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
Logical Workflow for NMR Data Acquisition and Analysis
References
Unveiling the Elusive Crystal Structure of 4-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-hydroxy-2-naphthoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Despite its significance, a definitive single-crystal X-ray diffraction study detailing its precise three-dimensional structure remains conspicuously absent from the public domain. This technical guide consolidates the available physicochemical data for this compound and provides a comprehensive overview of the probable experimental methodologies for its synthesis, crystallization, and structural analysis. The protocols outlined herein are based on established procedures for analogous brominated and hydroxylated naphthoic and benzoic acid derivatives, offering a robust framework for researchers seeking to elucidate its crystal structure and explore its properties further.
Introduction
Substituted naphthoic acids are a class of organic compounds that have garnered significant interest due to their diverse applications as synthons in organic chemistry, intermediates in the manufacturing of dyes and pigments, and as scaffolds in the design of pharmacologically active molecules. The introduction of halogen and hydroxyl moieties onto the naphthalene ring can profoundly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and solid-state characteristics. This compound represents an intriguing example within this class, yet its specific crystallographic arrangement has not been publicly reported.
This guide aims to bridge this knowledge gap by providing a detailed technical overview for researchers. While direct crystallographic data is unavailable, we present a compilation of known properties and a projection of the experimental workflows required for its structural determination.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate synthesis, purification, and crystallization experiments.
| Property | Value |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molecular Weight | 267.08 g/mol |
| CAS Number | 2208-15-3 |
| Appearance | White to yellow to green powder/crystal |
| Purity | >97.0% (commercially available) |
| InChI Key | HBUFBIFPUAHIDX-UHFFFAOYSA-N |
Table 1. Physical and Chemical Properties of this compound.
Experimental Protocols
The following sections detail the probable experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound, based on established methods for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 3-hydroxy-2-naphthoic acid. The general workflow for this synthesis is depicted in the diagram below.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) to the reaction mixture at a controlled temperature, typically room temperature or slightly below, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution). The crude product may precipitate upon the addition of water.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with water to remove any inorganic impurities. Further purify the product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid) to obtain the pure this compound.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Various crystallization techniques can be employed, and the optimal method will depend on the solubility of the compound.
Protocol:
-
Solvent Screening: Systematically test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (a solvent in which the compound is insoluble but is miscible with the solvent of the solution). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), to induce crystallization.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at a controlled temperature (often a low temperature, such as 100 K, to minimize thermal vibrations).
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.
Expected Structural Features and Data Presentation
Based on the structures of similar compounds, it is anticipated that the crystal structure of this compound will exhibit intermolecular hydrogen bonding involving the carboxylic acid and hydroxyl groups. The carboxylic acid moieties are likely to form dimers. The bromine atoms may also participate in halogen bonding interactions.
Upon successful structure determination, the quantitative data should be summarized in tables for clarity and ease of comparison.
Table 2. Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value Range |
|---|---|
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c, P-1, Pbca |
| a (Å) | 10 - 20 |
| b (Å) | 5 - 15 |
| c (Å) | 10 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 3000 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.6 - 1.8 |
| R-factor (%) | < 5 |
Table 3. Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Expected Length (Å) / Angle (°) |
|---|---|
| C-Br | 1.88 - 1.92 |
| C-O (hydroxyl) | 1.35 - 1.39 |
| C=O (carbonyl) | 1.20 - 1.24 |
| C-O (carboxyl) | 1.30 - 1.34 |
| O-C=O (angle) | 120 - 125 |
| C-C-Br (angle) | 118 - 122 |
Conclusion
While the definitive crystal structure of this compound is yet to be determined, this technical guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The detailed experimental protocols, based on established methodologies for analogous compounds, offer a clear path for researchers to successfully elucidate its three-dimensional atomic arrangement. The determination of this crystal structure will be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of its solid-state properties and facilitating its potential applications.
An In-depth Technical Guide to 4-Bromo-3-hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-hydroxy-2-naphthoic acid, covering its discovery, history, physicochemical properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Physicochemical Properties
This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid, a well-known coupling agent in the synthesis of azo dyes.[1][2] While the exact date and discoverer of this compound are not well-documented in readily available literature, its synthesis and use are logically derived from the extensive chemistry of its parent compound. The introduction of a bromine atom onto the naphthalene ring modifies the electronic properties of the molecule, which can influence its reactivity and the properties of its downstream products.
The primary application of this compound, much like its unbrominated counterpart, is as an intermediate in the synthesis of specialized organic compounds, particularly azo dyes and pigments.[3][4] The presence of the bromine atom can enhance the lightfastness and tinctorial strength of the resulting dyes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇BrO₃ | [5] |
| Molecular Weight | 267.08 g/mol | [6] |
| CAS Number | 2208-15-3 | [7] |
| Appearance | White to slightly pale yellow crystalline powder | [8] |
| Melting Point | 231 °C | [8] |
| SMILES | OC(=O)C1=C(O)C(Br)=C2C=CC=CC2=C1 | [5] |
| InChI Key | HBUFBIFPUAHIDX-UHFFFAOYSA-N | [5] |
Synthesis of this compound
Proposed Experimental Protocol: Direct Bromination
The following protocol is a generalized procedure based on the bromination of similar aromatic hydroxy acids. Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite (or other quenching agent)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolution: Dissolve 3-hydroxy-2-naphthoic acid in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Precipitation and Isolation: Pour the reaction mixture into a beaker of ice-cold water. The crude this compound will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining acetic acid and salts.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis Workflow Diagram
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. PubChemLite - this compound (C11H7BrO3) [pubchemlite.lcsb.uni.lu]
- 6. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. labproinc.com [labproinc.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. WO2004050954A1 - Method of preparing brominated hydroxy aromatic compounds - Google Patents [patents.google.com]
Theoretical Analysis of 4-Bromo-3-hydroxy-2-naphthoic Acid: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical approach for the study of 4-Bromo-3-hydroxy-2-naphthoic acid. In the absence of specific published theoretical studies on this molecule, this document provides a robust framework based on established computational chemistry methods applied to analogous compounds, such as substituted naphthoic and benzoic acids.[1][2] The guide details the computational protocols, expected data outputs, and the logical workflow for a thorough theoretical characterization of the subject molecule, from structural optimization to the prediction of its spectroscopic and electronic properties.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Theoretical studies are indispensable for elucidating its molecular structure, stability, reactivity, and spectroscopic properties at the atomic level. Such computational analyses provide insights that are complementary to experimental data and can guide further research and development. This guide presents the standard methodologies for a comprehensive theoretical investigation using Density Functional Theory (DFT), a powerful quantum chemical method.
Computational Methodology: A Detailed Protocol
The following section details a typical computational protocol for the theoretical study of this compound, based on methodologies reported for similar molecular systems.
Molecular Structure Optimization
The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).
-
Software: Gaussian 09 or a more recent version is commonly used for such calculations.[3]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and effective method for these types of molecules.[2]
-
Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules containing first and second-row elements, as well as polarization functions for heavier atoms like bromine.[2]
-
Procedure:
-
The initial molecular structure of this compound is drawn using a molecular editor like GaussView.
-
A geometry optimization calculation is performed without any symmetry constraints.
-
The convergence criteria should be set to tight to ensure a true energy minimum is reached.
-
A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
Vibrational Spectral Analysis
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra.
-
Method: The harmonic vibrational frequencies are calculated using the optimized geometry from the previous step at the B3LYP/6-311++G(d,p) level of theory.
-
Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.
-
Analysis: The potential energy distribution (PED) analysis is performed to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., C-H stretch, C=O stretch).
Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculations: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.
-
Analysis:
-
The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites.
-
Other reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[1]
-
Expected Quantitative Data
A theoretical study as outlined above would generate a wealth of quantitative data. The following tables provide a template for summarizing these expected results, with example values drawn from studies on similar molecules for illustrative purposes.
Table 1: Optimized Geometrical Parameters (Exemplary)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-Br | 1.90 |
| O-H (hydroxyl) | 0.97 | |
| C=O (carboxyl) | 1.22 | |
| C-O (carboxyl) | 1.35 | |
| Bond Angle | C-C-Br | 120.5 |
| C-C-O (hydroxyl) | 118.0 | |
| O=C-O (carboxyl) | 123.0 | |
| Dihedral Angle | C-C-C=O | 180.0 |
Table 2: Calculated Vibrational Frequencies and Assignments (Exemplary)
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
| ν(O-H) | 3500 | ~3550 | O-H stretch |
| ν(C=O) | 1700 | ~1710 | C=O stretch |
| ν(C-Br) | 650 | ~660 | C-Br stretch |
| δ(C-H) | 1450 | ~1455 | C-H in-plane bend |
Table 3: Electronic Properties and Reactivity Descriptors (Exemplary)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Global Softness (S) | 0.44 |
Visualization of the Theoretical Workflow
The following diagram illustrates the logical workflow for the theoretical investigation of this compound.
Caption: Workflow for the theoretical study of this compound.
Conclusion
While direct theoretical studies on this compound are not yet available in the literature, a robust and well-established computational methodology exists for its comprehensive analysis. By employing Density Functional Theory calculations, it is possible to predict its optimized geometry, vibrational spectra, electronic properties, and reactivity. The protocols and expected data formats presented in this guide provide a solid foundation for researchers to initiate and conduct a thorough theoretical investigation of this molecule, thereby paving the way for a deeper understanding of its chemical behavior and potential applications.
References
- 1. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 4-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-3-hydroxy-2-naphthoic acid is a synthetic organic compound with a naphthalene core, a versatile scaffold in medicinal chemistry. While the biological activity of this specific molecule is not extensively documented, its structural features—a bromine atom, a hydroxyl group, and a carboxylic acid moiety—present a rich platform for chemical modification and the development of novel therapeutic agents. This technical guide outlines promising research avenues for this compound, focusing on the synthesis of novel derivatives and their evaluation in key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and visual workflows are provided to facilitate the initiation of research in these areas.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core scaffold is essential for designing and synthesizing novel derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇BrO₃ | [1][2][3][4] |
| Molecular Weight | 267.08 g/mol | [1][2][4] |
| CAS Number | 2208-15-3 | [2] |
| Appearance | White to yellow to green powder/crystal | [1] |
| Melting Point | 231°C | [5] |
| LogP (predicted) | 3.86 | [2] |
| Purity | >97.0% (commercially available) | [1] |
Potential Research Areas and Therapeutic Targets
The naphthalene scaffold is present in numerous biologically active compounds.[6] Based on the activities of structurally related molecules, the following research areas are proposed for derivatives of this compound.
Anticancer Drug Discovery
Naphthoquinone and naphthoic acid derivatives have demonstrated significant potential as anticancer agents.[7][8] Research in this area could focus on the development of novel compounds with activity against various cancer cell lines.
3.1.1 Rationale
The planar naphthalene ring system can intercalate with DNA, while the hydroxyl and carboxylic acid groups can be modified to interact with specific enzymatic or receptor targets. The bromine atom offers a site for cross-coupling reactions to introduce additional pharmacophores.
3.1.2 Potential Molecular Targets
-
Topoisomerase II: Inhibition of this enzyme is a common mechanism for anticancer drugs.
-
Protein Kinases: Many kinases are overexpressed in cancer cells and represent attractive targets.
-
Lactate Dehydrogenase (LDH): Elevated LDH levels are associated with tumor progression, and its inhibition is a target for cancer therapy.[9]
3.1.3 Proposed Synthetic Approach
A proposed workflow for the synthesis and evaluation of anticancer derivatives is outlined below.
Caption: Synthetic and screening workflow for anticancer derivatives.
Development of Novel Enzyme Inhibitors
Naphthalene-based compounds have been identified as inhibitors of various enzymes, suggesting a potential avenue for the development of drugs for metabolic and infectious diseases.[9]
3.2.1 Rationale
The rigid naphthalene scaffold can serve as a template to position functional groups for optimal interaction with the active site of an enzyme. The substituents on this compound can be modified to enhance binding affinity and selectivity.
3.2.2 Potential Enzyme Targets
-
Lactate Dehydrogenase (LDH): A potential target for anti-babesial and anticancer drugs.[9]
-
5-Lipoxygenase (5-LOX): Inhibition of this enzyme is a strategy for treating inflammatory diseases.
-
Cyclooxygenase (COX-1/COX-2): A well-established target for anti-inflammatory drugs.
3.2.3 Proposed Research Logic
The following diagram illustrates the logical progression for developing enzyme inhibitors.
Caption: Logical workflow for the development of enzyme inhibitors.
Modulation of Cellular Receptors
Derivatives of naphthoic acid have been shown to modulate the activity of various cellular receptors, indicating their potential in treating a range of diseases.
3.3.1 Rationale
The structural features of this compound can be tailored to create ligands that bind to specific receptors, acting as either agonists or antagonists.
3.3.2 Potential Receptor Targets
-
P2Y14 Receptor: Antagonists of this receptor are being investigated for inflammatory and metabolic diseases.[10]
-
Retinoic Acid Receptors (RARs): Naphthalene-2-carboxylic acid analogs have shown subtype-selective activity for RARs, which are involved in cell differentiation and growth.[2]
-
Aryl Hydrocarbon Receptor (AhR): Hydroxylated naphthoic acids have been shown to modulate AhR activity, which plays a role in gut inflammation.[11][12]
3.3.3 Signaling Pathway of Interest: P2Y14 Receptor Antagonism
The following diagram depicts a simplified signaling pathway that could be targeted by P2Y14 receptor antagonists derived from this compound.
Caption: P2Y14 receptor signaling and point of antagonist intervention.
Detailed Experimental Protocols
General Synthesis of Amide Derivatives
This protocol describes a general method for the amidation of the carboxylic acid group of this compound.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC).
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the solution of the acid chloride to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki Cross-Coupling Reaction
This protocol details a general procedure for the Suzuki cross-coupling of an arylboronic acid with the bromine atom of a this compound derivative.
-
Reactant Preparation: In a round-bottom flask, combine the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, PC9, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives. The exploration of these derivatives for anticancer, enzyme inhibitory, and receptor modulatory activities, as outlined in this guide, could lead to the discovery of new lead compounds for drug development. The provided experimental protocols and visual workflows offer a solid foundation for researchers to embark on these exciting areas of investigation.
References
- 1. youtube.com [youtube.com]
- 2. 6'-substituted naphthalene-2-carboxylic acid analogs, a new class of retinoic acid receptor subtype-specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bromination of 3-Hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bromination of 3-hydroxy-2-naphthoic acid, a key reaction in the synthesis of various chemical intermediates. The document details the underlying electrophilic aromatic substitution mechanism, predicts the regioselectivity based on substituent effects, and presents detailed experimental protocols for the synthesis of mono- and di-brominated derivatives. Quantitative data, including reaction conditions and yields, are summarized for easy comparison. Furthermore, this guide includes spectroscopic data for the characterization of the resulting products and visual diagrams to illustrate the reaction pathways and experimental workflows.
Introduction
3-Hydroxy-2-naphthoic acid is a valuable starting material in the synthesis of dyes, pigments, and pharmaceutical intermediates. Its aromatic naphthalene core can be functionalized through various reactions, with bromination being a critical transformation for introducing bromine atoms that can serve as handles for further chemical modifications. The position of bromination is influenced by the directing effects of the hydroxyl and carboxylic acid groups already present on the naphthalene ring. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of desired brominated derivatives. This guide aims to provide a detailed technical resource for researchers and professionals working with this important synthetic transformation.
Reaction Mechanism and Regioselectivity
The bromination of 3-hydroxy-2-naphthoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophilic bromine species, typically generated from molecular bromine (Br₂) with or without a Lewis acid catalyst, attacks the electron-rich naphthalene ring.
The regioselectivity of the bromination is dictated by the electronic properties of the substituents on the naphthalene ring:
-
Hydroxyl Group (-OH): The hydroxyl group at the C3 position is a strong activating group and an ortho, para-director. It increases the electron density of the aromatic ring through resonance, particularly at the positions ortho (C4) and para (C1, though this position is already substituted) to it.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at the C2 position is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (C4, C5, and C7).
Considering the combined effects of these two groups, the positions most favorable for electrophilic attack are C4 (ortho to the activating -OH group and meta to the deactivating -COOH group) and the positions on the other ring, primarily C6 and C8, which are para and ortho to the hydroxyl group, respectively, when considering the extended resonance of the naphthalene system. The commercially available 4-bromo-3-hydroxy-2-naphthoic acid and 7-bromo-3-hydroxy-2-naphthoic acid confirm that substitution occurs at these positions.
Experimental Protocols
The following sections provide detailed experimental procedures for the monobromination and dibromination of 3-hydroxy-2-naphthoic acid.
Monobromination of 3-Hydroxy-2-naphthoic Acid
A common method for the monobromination of activated aromatic compounds is the use of bromine in a suitable solvent, such as acetic acid.
Experimental Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxy-2-naphthoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for a specified period.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified brominated product.
Dibromination of 3-Hydroxy-2-naphthoic Acid
Dibromination can be achieved by using a larger excess of the brominating agent and potentially more forcing reaction conditions. One known product of dibromination is 1,6-dibromo-3-hydroxy-2-naphthoic acid.[1]
Experimental Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 3-hydroxy-2-naphthoic acid and glacial acetic acid.
-
Add a mixture of zinc dust and iodine as a catalyst.
-
Add an excess of bromine dropwise with stirring.
-
Heat the reaction mixture on a steam bath with continuous stirring for several hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Treat the residue with ice-cooled water, and filter the solid product.
-
Wash the product thoroughly with water and recrystallize from a suitable solvent.
Quantitative Data
The following table summarizes the reaction conditions and yields for the bromination of 3-hydroxy-2-naphthoic acid and related compounds.
| Starting Material | Brominating Agent | Solvent | Catalyst | Reaction Conditions | Product | Yield | Reference |
| 3-Hydroxy-2-naphthoic acid | Bromine | Acetic Acid | - | Room Temperature | This compound | Not specified | Implied by commercial availability |
| 3-Hydroxy-2-naphthoic acid | Bromine | Acetic Acid | Zinc dust/Iodine | Heating | 1,6-Dibromo-3-hydroxy-2-naphthoic acid | Not specified | [1][2] |
| 2-Naphthol | Bromine (2 equiv.) | Glacial Acetic Acid | - | Gentle heating | 1,6-Dibromo-2-naphthol | Not specified | [3] |
Spectroscopic Data
The following tables provide key spectroscopic data for the characterization of brominated 3-hydroxy-2-naphthoic acid derivatives.
Table 1: 1H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -OH | -COOH | Solvent |
| This compound | 7.30-8.20 (m) | ~11.0 (s, br) | ~13.0 (s, br) | DMSO-d6 |
| 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 7.50-8.50 (m) | ~11.5 (s, br) | ~13.5 (s, br) | DMSO-d6 |
Table 2: 13C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | C-Br | C-OH | C-COOH | COOH | Solvent |
| This compound | 110-140 | ~115 | ~155 | ~110 | ~170 | DMSO-d6 |
| 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 110-140 | ~116, ~120 | ~154 | ~112 | ~170 | DMSO-d6 |
Table 3: FTIR Data (cm-1)
| Compound | O-H (acid) | O-H (phenol) | C=O (acid) | C=C (aromatic) | C-Br |
| This compound | 2500-3300 (broad) | ~3400 (broad) | ~1680 | ~1600, ~1500 | ~600-700 |
| 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 2500-3300 (broad) | ~3400 (broad) | ~1685 | ~1590, ~1490 | ~600-700 |
Visualizations
Signaling Pathway: Electrophilic Aromatic Substitution
Caption: Mechanism of Electrophilic Aromatic Substitution.
Experimental Workflow: Bromination and Workup
Caption: General Experimental Workflow for Bromination.
Conclusion
The bromination of 3-hydroxy-2-naphthoic acid is a versatile reaction that allows for the synthesis of various brominated derivatives. The regioselectivity of the reaction is governed by the interplay of the activating hydroxyl group and the deactivating carboxylic acid group, leading primarily to substitution at the C4 and C6/C7 positions. By carefully controlling the reaction conditions, such as the stoichiometry of the brominating agent and the temperature, it is possible to favor either monobromination or dibromination. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis and characterization of these important chemical intermediates.
References
Methodological & Application
Application Notes and Protocols for 4-Bromo-3-hydroxy-2-naphthoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-hydroxy-2-naphthoic acid is a versatile bifunctional molecule incorporating a naphthalene core, a carboxylic acid, a hydroxyl group, and a bromine atom. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex aromatic systems, heterocyclic compounds, and functional materials. Its utility stems from the ability to selectively functionalize the aromatic ring via cross-coupling reactions at the bromine position, as well as leveraging the reactivity of the carboxylic acid and hydroxyl moieties for esterification, amidation, and etherification reactions. These attributes make it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Key Applications in Organic Synthesis
The primary applications of this compound in organic synthesis revolve around its use as a scaffold for building more complex molecular architectures. The key reaction types where this compound serves as a crucial starting material or intermediate include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
-
Synthesis of Azo Dyes: The electron-rich naphthalene ring, activated by the hydroxyl group, makes it an excellent coupling component for the synthesis of azo dyes.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 4-position of the naphthalene ring.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide. This reaction can be used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.
Application Note:
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 4-aryl-3-hydroxy-2-naphthoic acid derivatives. These derivatives are important precursors for the synthesis of novel pharmaceutical agents and functional materials. The reaction generally proceeds with good to excellent yields under standard Suzuki-Miyaura conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture at a specified temperature (typically 80-120 °C) with stirring for a designated time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-3-hydroxy-2-naphthoic acid.
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 110 | 8 | 75-85 |
Note: The data in the table is representative and actual results may vary based on specific experimental conditions.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to arylamines, which are important pharmacophores.
Application Note:
This compound can be coupled with a variety of primary and secondary amines using the Buchwald-Hartwig amination to yield 4-amino-3-hydroxy-2-naphthoic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and dyes. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry reaction vessel.
-
Add this compound and the base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring for a designated time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) / BINAP (5) | K₃PO₄ | Toluene | 90 | 24 | 70-80 |
Note: The data in the table is representative and actual results may vary based on specific experimental conditions.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-3-hydroxy-2-naphthoic acid is a substituted aromatic carboxylic acid that, while not extensively documented as a pharmacologically active agent in its own right, holds significant potential as a versatile starting material and scaffolding component in the synthesis of novel therapeutic agents. Its rigid bicyclic naphthoic acid core, coupled with strategically positioned hydroxyl, bromo, and carboxylic acid functionalities, provides medicinal chemists with a valuable platform for the generation of diverse molecular libraries. The bromine atom serves as a key handle for introducing further complexity through various cross-coupling reactions, while the hydroxyl and carboxylic acid groups offer sites for esterification, amidation, and etherification to modulate physicochemical properties and target interactions.
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds and outlining hypothetical synthetic strategies and biological targets.
Potential Therapeutic Applications & Synthetic Strategies
While direct biological activity data for this compound is scarce in publicly available literature, its structural motifs are present in compounds with a range of biological activities. The naphthoic acid core is a known pharmacophore in various therapeutic areas. The bromo substituent offers a prime site for modification via Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and alkyl groups to explore structure-activity relationships (SAR).
Below is a table summarizing potential biological targets and therapeutic areas based on the activities of structurally related naphthoic acid derivatives.
| Biological Target Class | Therapeutic Area | Rationale based on Related Compounds |
| G-protein coupled receptors (GPCRs) | Inflammatory Diseases, Neuropathic Pain | Derivatives of 4-phenyl-2-naphthoic acid have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammation. |
| Enzymes (e.g., Kinases, Proteases) | Oncology, Infectious Diseases | The rigid scaffold can be elaborated to present functional groups that interact with the active sites of enzymes. |
| Nuclear Receptors | Metabolic Diseases, Inflammation | Hydroxylated aromatic carboxylic acids can act as ligands for nuclear receptors like the Aryl Hydrocarbon Receptor (AhR), modulating gene transcription. |
| Ion Channels | Cardiovascular Diseases, Pain | The aromatic system can be functionalized to interact with specific residues within ion channel pores. |
Experimental Protocols
Given the likely role of this compound as a synthetic intermediate, the following protocols outline general procedures for its derivatization.
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes a typical palladium-catalyzed Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl moiety at the 4-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-3-hydroxy-2-naphthoic acid derivative.
Protocol 2: General Procedure for Amide Formation
This protocol outlines the coupling of the carboxylic acid moiety with an amine to form an amide derivative.
Materials:
-
This compound derivative
-
Primary or secondary amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, Et₃N)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in the chosen solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final amide product.
Visualizations
The following diagrams illustrate the potential synthetic utility and a hypothetical biological pathway involving derivatives of this compound.
Caption: Synthetic derivatization of this compound.
Caption: Hypothetical signaling pathway for a P2Y14 receptor antagonist.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry endeavors. Its inherent functionalities provide a launchpad for the synthesis of diverse and complex molecules. While direct evidence of its biological activity is limited, the well-established pharmacological relevance of the broader class of substituted naphthoic acids suggests that derivatives of this compound could yield novel drug candidates across various therapeutic areas. Further investigation into the synthesis and biological evaluation of compound libraries derived from this starting material is warranted to fully unlock its potential in drug discovery.
Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel amide and ester derivatives of 4-Bromo-3-hydroxy-2-naphthoic acid. This starting material, a substituted naphthoic acid, offers a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The protocols outlined below are designed to be adaptable for the synthesis of a diverse library of compounds for screening and further development.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its rigid bicyclic core and multiple functional groups that can be selectively modified. The presence of the carboxylic acid, hydroxyl, and bromo-substituents allows for a variety of chemical transformations, leading to the generation of novel derivatives. Naphthoquinone and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] By synthesizing new derivatives of this compound, researchers can explore the structure-activity relationships and potentially identify lead compounds for drug discovery programs.
Synthesis of Novel Derivatives
The primary functional handle for derivatization on the this compound scaffold is the carboxylic acid group, which can be readily converted into amides and esters.
Protocol 1: Synthesis of Amide Derivatives
Amide bond formation is a fundamental reaction in the synthesis of biologically active molecules. The following protocol describes a general procedure for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.
Experimental Workflow:
Caption: General workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add the desired amine (1.1 eq) and HOBt (1.2 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation:
| Derivative | Amine Used | Yield (%) | Melting Point (°C) |
| Amide 1 | Aniline | [Example Data] 85 | [Example Data] 210-212 |
| Amide 2 | Benzylamine | [Example Data] 90 | [Example Data] 198-200 |
| Amide 3 | Morpholine | [Example Data] 82 | [Example Data] 225-227 |
Protocol 2: Synthesis of Ester Derivatives
Esterification of the carboxylic acid provides another avenue for creating a diverse set of derivatives. The following protocol details a Fischer esterification method.
Experimental Workflow:
Caption: General workflow for the synthesis of ester derivatives.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation:
| Derivative | Alcohol Used | Yield (%) | Melting Point (°C) |
| Ester 1 | Methanol | [Example Data] 92 | [Example Data] 180-182 |
| Ester 2 | Ethanol | [Example Data] 88 | [Example Data] 175-177 |
| Ester 3 | Propanol | [Example Data] 85 | [Example Data] 168-170 |
Potential Applications and Biological Evaluation
Derivatives of naphthoic acid and naphthoquinones have shown promise in various therapeutic areas. The novel compounds synthesized from this compound should be evaluated for their biological activities.
Application Note 1: Anticancer Activity Screening
Many naphthoquinone derivatives exhibit anticancer properties by mechanisms such as topoisomerase inhibition and induction of oxidative stress.[1][3][4] The synthesized amide and ester derivatives can be screened for their cytotoxic effects against various cancer cell lines.
Proposed Signaling Pathway for Investigation:
Caption: Potential PI3K/AKT/mTOR signaling pathway inhibition.[4]
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Amide 1 | MCF-7 | [Example Data] 15.2 |
| Ester 1 | MCF-7 | [Example Data] 25.8 |
| Doxorubicin | MCF-7 | [Example Data] 0.5 |
Application Note 2: Antimicrobial Activity Screening
Naphthoic acid derivatives have also been reported to possess antimicrobial properties.[2][5] The novel derivatives can be tested against a panel of pathogenic bacteria and fungi.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized derivatives dissolved in DMSO
-
96-well plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Add 10 µL of the microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Amide 2 | [Example Data] 16 | [Example Data] 64 | [Example Data] >128 |
| Ester 2 | [Example Data] 32 | [Example Data] 128 | [Example Data] >128 |
| Ciprofloxacin | [Example Data] 1 | [Example Data] 0.5 | [Example Data] NA |
| Fluconazole | [Example Data] NA | [Example Data] NA | [Example Data] 8 |
Conclusion
The synthetic protocols and biological evaluation methods detailed in these application notes provide a framework for the exploration of novel derivatives of this compound. By systematically synthesizing and screening a library of these compounds, researchers can identify promising candidates for further development as potential therapeutic agents. The versatility of the starting material allows for the creation of a wide range of chemical diversity, increasing the probability of discovering compounds with significant biological activity.
References
- 1. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 4-Bromo-3-hydroxy-2-naphthoic Acid
Introduction
4-Bromo-3-hydroxy-2-naphthoic acid is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and reliable analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is tailored for researchers, scientists, and professionals in the drug development industry.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities. The separation is achieved on a Newcrom R1 column, which exhibits low silanol activity, making it suitable for the analysis of acidic compounds.[1] The mobile phase consists of a mixture of acetonitrile (a non-polar organic solvent) and water (a polar solvent) with the addition of an acid.[1] The acidic mobile phase ensures that the carboxyl group of the analyte is protonated, leading to better retention and peak shape on the reverse-phase column. Detection is performed using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the ultraviolet region.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard (>97.0% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (or Formic acid for MS compatibility), analytical grade.[1]
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For bulk drug substance:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters (Typical)
The following table presents typical validation parameters that should be established for this method in accordance with ICH guidelines.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined (Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined (Signal-to-Noise ratio of 10:1) |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Data Presentation
The quantitative data for a typical calibration curve is presented below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a Newcrom R1 column with a simple isocratic mobile phase allows for good separation and peak symmetry. This application note and protocol can be readily implemented in a quality control or research laboratory setting for routine analysis. Method validation should be performed in accordance with regulatory requirements to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for 4-Bromo-3-hydroxy-2-naphthoic Acid in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility and potential biological relevance of 4-Bromo-3-hydroxy-2-naphthoic acid. Detailed protocols for its conversion into valuable ester and amide derivatives are presented, alongside a summary of quantitative data from related reactions. Furthermore, a potential signaling pathway is illustrated, highlighting its relevance in drug development.
Introduction
This compound is a substituted aromatic carboxylic acid with a naphthalene core. This scaffold is of interest in medicinal chemistry and materials science due to its rigid structure and the presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—that can be selectively modified. The electron-withdrawing nature of the bromine atom and the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups make it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.
Synthetic Applications: Esterification and Amidation
The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These reactions are fundamental in drug development for modifying a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile.
Quantitative Data Summary
While specific reaction yields for this compound are not widely reported, the following table summarizes typical yields for analogous esterification and amidation reactions on similar substrates, providing a reasonable expectation for the described protocols.
| Reaction Type | Coupling Reagent/Method | Substrate Type | Typical Yield (%) |
| Esterification | Steglich (DCC, DMAP) | Aromatic Carboxylic Acid & Alcohol | 70-95% |
| Amidation | HATU | Aromatic Carboxylic Acid & Amine | 80-98% |
| Amidation | HBTU/HOBt | Aromatic Carboxylic Acid & Amine | 75-95% |
| Amidation | EDCI/HOBt | Aromatic Carboxylic Acid & Amine | 70-90% |
Experimental Protocols
General Esterification via Steglich Esterification
This protocol describes the formation of an ester from this compound and a generic alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
General Amidation using HATU Coupling
This protocol outlines the synthesis of an amide from this compound and a generic primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to yield the pure amide.
Potential Biological Relevance and Signaling Pathway
While the specific biological targets of this compound are not extensively studied, its structural analogs, particularly 4-phenyl-2-naphthoic acid derivatives, have been identified as potent antagonists of the P2Y14 receptor.[1] The P2Y14 receptor is a G protein-coupled receptor (GPCR) involved in inflammatory and immune responses.[2][3] Antagonism of this receptor represents a potential therapeutic strategy for various inflammatory conditions.
The following diagram illustrates a simplified signaling pathway for the P2Y14 receptor, which is coupled to Gαi.
Caption: P2Y14 Receptor Signaling Pathway and Antagonism.
Experimental Workflow for Derivative Synthesis and Screening
The general workflow for synthesizing and evaluating derivatives of this compound for potential biological activity is outlined below.
Caption: Workflow for Synthesis and Evaluation.
References
Application Notes and Protocols: 4-Bromo-3-hydroxy-2-naphthoic Acid as a Versatile Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-3-hydroxy-2-naphthoic acid as a key starting material in the synthesis of bioactive molecules, particularly focusing on its application in the development of P2Y14 receptor antagonists and potential platelet aggregation inhibitors. Detailed experimental protocols, data presentation, and workflow diagrams are provided to guide researchers in this field.
Introduction
This compound is a functionalized naphthalene derivative that serves as a valuable building block in medicinal chemistry. Its structure incorporates several key features for synthetic elaboration: a bromine atom, which is amenable to cross-coupling reactions; a hydroxyl group that can be derivatized; and a carboxylic acid moiety that allows for amide bond formation or other modifications. These reactive sites make it an ideal precursor for the synthesis of a diverse range of complex organic molecules with potential therapeutic applications.
Application 1: Synthesis of P2Y14 Receptor Antagonists
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a promising target for the treatment of inflammatory diseases. Antagonists of this receptor have shown potential in preclinical models of asthma, neuropathic pain, and other inflammatory conditions. The 4-phenyl-2-naphthoic acid scaffold is a known pharmacophore for P2Y14 receptor antagonism. This compound can serve as a key precursor for the synthesis of analogs of these potent antagonists through a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Workflow
The general strategy involves the Suzuki-Miyaura coupling of this compound with a suitable arylboronic acid to introduce the 4-phenyl moiety. The hydroxyl and carboxylic acid groups can then be further functionalized to generate a library of potential P2Y14 receptor antagonists.
Caption: Synthetic workflow for P2Y14 receptor antagonists.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
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Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-hydroxy-2-naphthoic acid derivative.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of a 4-aryl-3-hydroxy-2-naphthoic acid derivative based on typical yields for Suzuki-Miyaura reactions.
| Starting Material | Arylboronic Acid | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 18 | 75 | >95 (by HPLC) |
| This compound | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 16 | 82 | >95 (by HPLC) |
| This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 20 | 78 | >95 (by HPLC) |
P2Y14 Receptor Signaling Pathway
P2Y14 is a Gᵢ-coupled receptor. Its activation by endogenous ligands like UDP-glucose initiates a signaling cascade that leads to various cellular responses, including chemotaxis and cytokine release. Antagonists synthesized from this compound would block these downstream effects.
Caption: P2Y14 receptor signaling pathway.
Application 2: Synthesis of Potential Platelet Aggregation Inhibitors
Derivatives of naphthoic acid have been explored as inhibitors of platelet aggregation, a key process in thrombosis. The mechanism of action for many of these inhibitors involves the antagonism of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the platelet surface. This compound can be utilized as a starting material to synthesize novel naphthalene-based compounds with potential antiplatelet activity.
Proposed Synthetic Approach
A plausible synthetic route involves the amidation of the carboxylic acid group of this compound, followed by further diversification, for instance, through etherification of the hydroxyl group or Suzuki coupling at the bromo position.
Experimental Protocol: Amide Synthesis
This protocol outlines the synthesis of an amide derivative from this compound.
Materials:
-
This compound
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Amine (e.g., Benzylamine)
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Coupling agent (e.g., HATU, HOBt/EDC)
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Base (e.g., DIPEA)
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Solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in the solvent in a round-bottom flask.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amine (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Quantitative Data
The following table presents hypothetical data for the synthesis of amide derivatives of this compound.
| Starting Material | Amine | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzylamine | HATU | DIPEA | DMF | 6 | 85 | >98 (by HPLC) |
| This compound | 4-Fluorobenzylamine | HOBt/EDC | NMM | DCM | 8 | 80 | >98 (by HPLC) |
| This compound | Cyclohexylamine | T3P | Et₃N | THF | 5 | 88 | >98 (by HPLC) |
Platelet Aggregation Signaling Pathway
Platelet aggregation is a complex process involving multiple signaling pathways. A final common pathway is the activation of the GP IIb/IIIa receptor, which binds fibrinogen, leading to the cross-linking of platelets. Inhibitors targeting this receptor can effectively block aggregation.
Caption: Platelet aggregation signaling via GP IIb/IIIa.
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide array of pharmaceutical compounds. Its strategic functionalization allows for the efficient construction of molecular scaffolds targeting important biological pathways, such as those involved in inflammation and thrombosis. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in drug discovery and development.
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 4-Bromo-3-hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid functional group of 4-Bromo-3-hydroxy-2-naphthoic acid into its corresponding ester and amide derivatives. These derivatives are often synthesized to enhance biological activity, improve pharmacokinetic properties, or enable further chemical modifications in drug discovery and development.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Derivatization of its carboxylic acid group can significantly alter its physicochemical properties, such as solubility, lipophilicity, and chemical reactivity. This document outlines two primary derivatization strategies: esterification and amidation, providing detailed experimental procedures, expected outcomes, and characterization data.
Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound are esterification and amidation. Esterification is typically achieved through acid-catalyzed reaction with an alcohol, while amidation involves the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent to enhance reactivity.
Workflow for Derivatization of this compound
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-hydroxy-2-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-hydroxy-2-naphthoic acid.
Troubleshooting Guide
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the bromination reaction and purifying the desired product from isomeric byproducts. The following guide addresses common issues encountered during the synthesis.
Issue 1: Low Yield of the Desired 4-Bromo Isomer
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Solvent: The polarity of the solvent can influence the regioselectivity. If using a nonpolar solvent like chloroform, consider switching to a more polar solvent like glacial acetic acid, which can alter the reactivity of the electrophile. - Temperature: The reaction may be sensitive to temperature. If the reaction is run at room temperature, try cooling it to 0-5 °C to increase selectivity. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary, but this could also lead to more side products. |
| Incorrect Stoichiometry of Bromine | - Using an excess of bromine can lead to the formation of di- or poly-brominated products. Ensure accurate measurement and dropwise addition of a stoichiometric amount (1.0 to 1.1 equivalents) of bromine. |
| Decomposition of Starting Material or Product | - 3-Hydroxy-2-naphthoic acid and its bromo-derivative can be sensitive to strong oxidizing conditions. Ensure that the bromine solution is added slowly and with efficient stirring to avoid localized high concentrations. |
Issue 2: Presence of Multiple Isomers in the Product Mixture
The hydroxyl group at the 3-position is a strong activating group and primarily directs electrophilic substitution to the para position (C4). However, other isomers can form.
| Potential Isomeric Byproducts | Identification & Separation |
| 1-Bromo-3-hydroxy-2-naphthoic acid | - Identification: Can be identified by NMR spectroscopy. The proton at C4 will be absent, and the coupling patterns of the remaining aromatic protons will differ from the desired product. - Separation: Separation can be challenging due to similar polarities. Fractional crystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) may be effective. Alternatively, preparative HPLC or column chromatography with a silica gel stationary phase and a gradient elution system (e.g., hexane/ethyl acetate) may be required. |
| Di-brominated products | - Identification: Mass spectrometry will show a higher molecular weight corresponding to the addition of two bromine atoms. - Separation: These products are typically less polar than the mono-brominated product and can often be separated by column chromatography. |
Issue 3: Difficulty in Product Purification and Isolation
| Problem | Suggested Solution |
| Product is an oil or does not crystallize | - Ensure all solvent from the reaction workup has been removed under vacuum. Attempt trituration with a non-polar solvent like hexane to induce solidification. If the product remains oily, it is likely impure. Proceed with column chromatography. |
| Product is colored | - The product is typically a white to off-white solid. A colored product may indicate the presence of impurities or degradation. Recrystallization from a suitable solvent, perhaps with the addition of activated charcoal, can help to remove colored impurities. |
| Low recovery after purification | - If using column chromatography, ensure the chosen solvent system provides good separation without causing the product to elute too quickly or too slowly. - For crystallization, avoid using an excessive amount of solvent, as this will reduce the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct electrophilic bromination of 3-hydroxy-2-naphthoic acid using molecular bromine (Br₂) in a suitable solvent. Common solvents include chloroform and glacial acetic acid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a few drops of acetic acid. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.
Q3: What are the expected spectroscopic characteristics of this compound?
A3:
-
¹H NMR: The proton at the 4-position will be absent. You should expect to see signals for the remaining aromatic protons, the hydroxyl proton, and the carboxylic acid proton.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals, with the carbon at the 4-position showing a characteristic shift due to the attached bromine.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with approximately 1:1 ratio).
Q4: Are there any safety precautions I should take during this synthesis?
A4: Yes. Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be equipped with a trap to neutralize any excess bromine vapors.
Experimental Protocols
Protocol 1: Bromination in Chloroform
This protocol is adapted from the synthesis of the isomeric 4-bromo-1-hydroxy-2-naphthoic acid and is expected to yield the desired product.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in chloroform.
-
Addition of Bromine: Prepare a solution of bromine (1.1 equivalents) in chloroform. Add this solution dropwise to the suspension of the starting material at room temperature over a period of 30 minutes with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Workup: Upon completion, remove the solvent in vacuo. Wash the resulting solid with water to remove any HBr formed during the reaction.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Bromination in Acetic Acid
This protocol is based on the bromination of similar phenolic compounds.
-
Reaction Setup: Dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask with stirring.
-
Addition of Bromine: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture for 2-4 hours. The product may precipitate out of the solution upon formation.
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Workup: Pour the reaction mixture into a large volume of cold water. The crude product will precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis and purification of this compound.
References
Technical Support Center: Bromination of 3-Hydroxy-2-Naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 3-hydroxy-2-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor brominated products in the bromination of 3-hydroxy-2-naphthoic acid?
The hydroxyl group at C-3 is a strong activating ortho-, para-director, while the carboxylic acid group at C-2 is a deactivating meta-director. The primary electrophilic substitution is therefore directed by the hydroxyl group. The main product is typically 4-bromo-3-hydroxy-2-naphthoic acid (ortho-substitution). However, side products due to substitution at other positions, such as the 1-bromo and 7-bromo isomers , can also be formed.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Multiple spots on a TLC plate suggest a mixture of products. Besides the desired brominated product, common side products include:
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Polybrominated species: Di- or even tri-brominated products can form, especially with an excess of the brominating agent or prolonged reaction times.
-
Isomeric monobrominated products: As mentioned in Q1, isomers other than the desired one may form.
-
Decarboxylated products: The carboxylic acid group can be lost under certain conditions, leading to brominated naphthols.
-
Oxidation products: The naphthol ring is susceptible to oxidation, which can lead to the formation of colored quinone-like impurities.
Q3: My reaction yield is very low. What are the potential causes?
Low yields can result from several factors:
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Incomplete reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction using TLC.
-
Side reactions: The formation of significant amounts of side products will lower the yield of the desired product.
-
Product degradation: The product may be unstable under the reaction or work-up conditions.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and brominating agent can significantly impact the yield.
Q4: I am seeing a color change in my reaction mixture, turning it dark. What does this indicate?
A dark coloration often suggests the formation of quinone-type oxidation products. This can be caused by overly harsh reaction conditions, the presence of oxidizing impurities, or exposure to air and light for extended periods.
Troubleshooting Guides
Issue 1: Low Regioselectivity (Mixture of Isomers)
Symptoms:
-
Multiple spots on TLC with similar polarities.
-
NMR analysis shows a mixture of isomeric products.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | The C-4 position is sterically less hindered than the C-1 position. Using a bulkier brominating agent might favor substitution at the less hindered position. However, this could also slow down the reaction. |
| Reaction Temperature | Higher temperatures can lead to the formation of thermodynamically more stable, but potentially undesired, isomers. Running the reaction at a lower temperature (e.g., 0 °C or even lower) can improve regioselectivity. |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often more selective than molecular bromine (Br₂). The choice of solvent can also influence the reactivity and selectivity of the brominating agent. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., acetic acid, dichloromethane, acetonitrile) to find the optimal conditions for the desired isomer. Acetic acid is a common solvent for such brominations and can help to control the reactivity. |
Issue 2: Formation of Polybrominated Products
Symptoms:
-
Products with higher molecular weight detected by mass spectrometry.
-
Spots on TLC with lower polarity than the desired monobrominated product.
Possible Causes & Solutions:
| Cause | Solution |
| Excess Brominating Agent | Use a stoichiometric amount (1.0 equivalent) of the brominating agent. Adding the brominating agent slowly and in portions can help to maintain a low concentration and reduce the chance of over-bromination. |
| High Reaction Temperature/Long Reaction Time | The activated naphthalene ring is susceptible to further bromination under forcing conditions. Reduce the reaction temperature and monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction. |
Issue 3: Decarboxylation
Symptoms:
-
Gas evolution (CO₂) during the reaction.
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Presence of bromonaphthols in the product mixture, identifiable by mass spectrometry and NMR.
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Decarboxylation is often promoted by heat. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Acidic or Basic Conditions | Strong acidic or basic conditions can facilitate decarboxylation. Ensure the reaction medium is as neutral as possible, unless specific acidic or basic catalysis is intended and controlled. |
| Presence of Metal Catalysts | Certain metal ions can catalyze decarboxylation. Ensure all glassware is clean and free of metal contaminants. |
Issue 4: Formation of Oxidation Products (Quinones)
Symptoms:
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The reaction mixture develops a dark color (e.g., brown, black).
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Colored impurities are difficult to remove by crystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Oxidizing Agents | The brominating agent itself can act as an oxidant, or it may contain oxidizing impurities. Use a high-purity brominating agent. |
| Exposure to Air/Light | Phenolic compounds can be sensitive to air and light. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
| High Reaction Temperature | Oxidation is often accelerated by heat. Use the mildest possible reaction temperature. |
Experimental Protocols
Selective Monobromination of 3-Hydroxy-2-naphthoic Acid
This protocol aims to favor the formation of this compound.
Materials:
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3-Hydroxy-2-naphthoic acid
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N-Bromosuccinimide (NBS), recrystallized
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Glacial Acetic Acid
-
Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Thiosulfate Solution
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Protect the flask from light by wrapping it in aluminum foil.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in glacial acetic acid.
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Add the NBS solution dropwise to the solution of 3-hydroxy-2-naphthoic acid over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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Monitor the reaction progress by TLC.
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Once the starting material is consumed, pour the reaction mixture into cold water.
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Extract the aqueous mixture with dichloromethane (3 x volumes).
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Wash the combined organic layers with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Optimization of Coupling Reactions with 4-Bromo-3-hydroxy-2-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-hydroxy-2-naphthoic acid.
General Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] However, the success of these reactions with a multi-functionalized substrate like this compound depends on a careful selection of reaction parameters to avoid potential side reactions and catalyst inhibition. The presence of a hydroxyl (-OH) and a carboxylic acid (-COOH) group in addition to the bromo (-Br) group requires special consideration.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound.
Low or No Yield
Q: My reaction shows low or no conversion to the desired product. What are the common causes?
A: Low or no yield in cross-coupling reactions can stem from several factors:
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Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
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Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acid), base, or solvent can inhibit the reaction.
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Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be suitable for this specific substrate.[3]
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Presence of Inhibitors: Water or oxygen can deactivate the catalyst. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[4]
Q: How can I ensure my palladium catalyst is active?
A:
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Use a Pre-catalyst: Modern pre-catalysts are often more stable and reliably generate the active Pd(0) species in situ.
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Select the Right Ligand: The choice of phosphine ligand is critical.[2] Bulky, electron-rich ligands can stabilize the palladium center and promote key steps in the catalytic cycle.[3]
-
Optimize Catalyst Loading: While typically low (0.1-5 mol%), the optimal catalyst loading may need to be determined empirically.[3]
Q: My reaction has not started. What should I check first?
A:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas to remove all oxygen.
-
Reagent Purity: Use freshly purchased or properly stored reagents. Boronic acids, in particular, can degrade over time.
-
Temperature: Ensure the reaction is heated to the appropriate temperature. Some less reactive substrates require higher temperatures to proceed.[3]
-
Solubility: Check if all reactants are soluble in the chosen solvent. Poor solubility can hinder the reaction.[5]
Side Reactions and Impurity Formation
Q: What are the common side reactions when using this compound?
A:
-
Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction) can couple with itself.
-
Protodeboronation (in Suzuki reactions): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Debromination: The bromo group on the naphthoic acid can be replaced by a hydrogen atom.
-
Reactions involving the -OH and -COOH groups: These acidic groups can interfere with the base or the catalyst. In some cases, the carboxylic acid might undergo decarboxylation at high temperatures.
Q: How can I minimize the formation of side products?
A:
-
Control Stoichiometry: Use a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents of boronic acid).
-
Choose the Right Base: A weaker base might be necessary to avoid side reactions involving the acidic functional groups.[6] The choice of base can significantly influence the reaction outcome.[1][7]
-
Optimize Temperature: Running the reaction at the lowest possible temperature that still gives a reasonable reaction rate can minimize side reactions.
-
Consider Protecting Groups: If side reactions involving the hydroxyl or carboxylic acid groups are significant, consider protecting them before the coupling reaction.
Q: Do I need to protect the hydroxyl and carboxylic acid groups?
A: Not always. Many modern catalyst systems show good tolerance for various functional groups.[1] However, if you observe significant side reactions or low yields, protection may be necessary. For example, the hydroxyl group can be protected as a methyl or benzyl ether, and the carboxylic acid can be converted to an ester.
Frequently Asked Questions (FAQs)
Q: Which coupling reaction is best for this compound?
A: The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are all potentially suitable.[2]
-
Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with boronic acids or esters. It is known for its high functional group tolerance.[1]
-
Heck Reaction: Ideal for coupling with alkenes to form a new C-C bond and a double bond.[8][9]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with amines.[4][6]
Q: How do I select the optimal catalyst and ligand?
A: The choice depends on the specific coupling reaction. For Suzuki and Buchwald-Hartwig reactions, palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[10] For Heck reactions, ligands like triphenylphosphine are common, but phosphine-free systems can also be used.[8][11]
Q: What is the best base to use, considering the acidic protons on my substrate?
A: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[12] For substrates with acidic protons, a weaker base like K₂CO₃ might be preferable to stronger bases like sodium tert-butoxide (NaOtBu), which is often used in Buchwald-Hartwig aminations.[6][10] The choice of base can be critical and may require screening.[12]
Q: Which solvents are recommended?
A: Common solvents for cross-coupling reactions include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[3] The choice of solvent can affect reagent solubility and reaction kinetics. For Suzuki reactions, aqueous solvent mixtures are sometimes used.[3]
Data Summary: Typical Reaction Conditions
The following tables provide a starting point for optimizing your coupling reactions. Conditions should be optimized for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Example | Purpose |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of Palladium(0) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |
| Solvent | Toluene, Dioxane, THF/H₂O | Dissolves reactants |
| Temperature | 80-110 °C | Provides energy for reaction |
Table 2: Heck Coupling Conditions
| Component | Example | Purpose |
| Catalyst | Pd(OAc)₂, PdCl₂ | Source of Palladium |
| Ligand | PPh₃, P(o-tol)₃ (or phosphine-free) | Stabilizes catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HX byproduct |
| Solvent | DMF, NMP, Acetonitrile | Dissolves reactants |
| Temperature | 100-140 °C | Provides energy for reaction |
Table 3: Buchwald-Hartwig Amination Conditions
| Component | Example | Purpose |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of Palladium(0) |
| Ligand | BINAP, Xantphos, RuPhos | Stabilizes catalyst, facilitates C-N bond formation |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Dissolves reactants |
| Temperature | 80-110 °C | Provides energy for reaction |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that should be optimized for your specific reaction.
-
Reaction Setup:
-
To an oven-dried reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Catalyst and Solvent:
-
In a separate vial, weigh the palladium pre-catalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%).
-
Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
If a carboxylic acid product is expected, an acidic workup (e.g., with 1M HCl) may be necessary to protonate the carboxylate salt before extraction.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or preparative HPLC.
-
Visualizations
References
- 1. jmcct.com [jmcct.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-3-hydroxy-2-naphthoic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Bromo-3-hydroxy-2-naphthoic acid and its derivatives.
Troubleshooting Guide
Effective purification of this compound and its derivatives is critical for accurate downstream applications. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Recovery After Recrystallization | - Inappropriate solvent choice (compound is too soluble at low temperatures).- Insufficient cooling or precipitation time.- Use of an excessive amount of solvent. | - Perform a solvent screen to identify a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Extend the cooling and precipitation time, potentially in an ice bath or refrigerator.- Use the minimum amount of hot solvent required to fully dissolve the compound. | Increased yield of purified crystals. |
| Persistent Impurities After Recrystallization | - Co-crystallization of impurities with similar solubility profiles.- Incomplete removal of starting materials or by-products. | - Attempt recrystallization from a different solvent system.- Employ an acid-base extraction prior to recrystallization to remove neutral or basic impurities.[1][2]- Consider column chromatography for more challenging separations. | Higher purity of the final product as determined by analytical methods (e.g., HPLC, NMR). |
| Oily Product Instead of Crystals | - Presence of impurities that lower the melting point.- Compound has a low melting point or is a solvate.- Supersaturation of the solution. | - Purify the crude material using column chromatography before recrystallization.- Ensure the compound is fully desolvated by drying under high vacuum.- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. | Formation of a solid, crystalline product. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent is too polar or not polar enough).- Co-elution of impurities with the target compound.- π-π stacking interactions with the stationary phase causing peak tailing.[3] | - Optimize the mobile phase composition using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.- Use a different stationary phase (e.g., reverse-phase silica).- For aromatic acids, consider ion-suppressing reverse-phase HPLC with an acidic mobile phase.[4][5] | Improved resolution and separation of the target compound from impurities. |
| Product Degradation During Purification | - Instability of the compound at high temperatures (during recrystallization).- Sensitivity to acidic or basic conditions (during extraction or chromatography). | - Use a lower boiling point solvent for recrystallization or employ a rotary evaporator to remove solvent at reduced pressure and temperature.- Carefully control the pH during extractions and chromatographic separations.[1] | Minimized degradation and improved yield of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, by-products from side reactions (e.g., isomers formed during bromination), and residual solvents from the reaction or initial workup. If the synthesis involves a diazotization reaction, related diazonium salts or their decomposition products might also be present.[6]
Q2: How can I effectively remove colored impurities from my product?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration before recrystallization. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q3: My purified product shows a broad melting point range. What does this indicate?
A3: A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q4: Can I use reverse-phase HPLC for the preparative purification of these compounds?
A4: Yes, reverse-phase HPLC (RP-HPLC) is a suitable technique for both analytical and preparative-scale purification of this compound and its derivatives.[4] A common mobile phase consists of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape.[4][5]
Q5: What is the purpose of converting the carboxylic acid to its salt during purification?
A5: Converting the aromatic carboxylic acid to its sodium or ammonium salt increases its solubility in water, allowing for the removal of water-insoluble neutral or basic organic impurities through extraction with an organic solvent.[1] The aqueous layer containing the salt can then be acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
-
Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution). The this compound derivative will deprotonate and move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer from the organic layer (which contains neutral or basic impurities).
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Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl or 1 M H2SO4) until the product precipitates out.
-
Isolation: Collect the purified product by vacuum filtration, wash with cold water to remove residual acid and salts, and dry thoroughly.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
stability of 4-Bromo-3-hydroxy-2-naphthoic acid under different reaction conditions
Welcome to the technical support center for 4-Bromo-3-hydroxy-2-naphthoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability-related issues encountered during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Avoid exposure to heat and sources of ignition.[2]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities of this compound?
A3: The primary known incompatibility of this compound is with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: What happens when this compound is heated?
A4: Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1][2] For the parent compound, 3-hydroxy-2-naphthoic acid, heating to decomposition is reported to emit acrid smoke and irritating fumes.[3] A specific decomposition temperature for this compound is not well-documented in the literature.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram after dissolving the compound in a solvent and letting it stand.
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Possible Cause 1: Solvent-Induced Degradation. While generally stable in common organic solvents, prolonged exposure or use of reactive solvents could lead to degradation.
-
Troubleshooting Step: Prepare fresh solutions for immediate use. If the solution must be stored, keep it at a low temperature and protected from light. Analyze a freshly prepared sample as a control to compare with the aged sample.
-
-
Possible Cause 2: Photodegradation. If the solution was exposed to light, photodegradation might have occurred.
-
Troubleshooting Step: Repeat the experiment using amber vials or by wrapping the container in aluminum foil to protect it from light. Compare the results with a sample that was intentionally exposed to light.
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Issue 2: My reaction yield is lower than expected when using this compound.
-
Possible Cause 1: Degradation under Reaction Conditions. The stability of the compound may be compromised by the specific pH, temperature, or reagents used in your reaction.
-
Troubleshooting Step: Review your reaction conditions. If using strongly acidic or basic conditions, or high temperatures, consider if the compound might be degrading. You can test the stability of the compound under your reaction conditions (without other reactants) and analyze the sample by HPLC or TLC to check for degradation products.
-
-
Possible Cause 2: Incompatibility with Reagents. The compound is known to be incompatible with strong oxidizing agents.
-
Troubleshooting Step: Ensure that none of the reagents used in your reaction are strong oxidizing agents. If they are, you may need to use a protecting group strategy for the hydroxyl or carboxylic acid functional groups.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[7][8] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions.[9]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC system with a suitable reverse-phase column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).[10]
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and analyze at the same time points as the acidic hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep both solutions at room temperature and analyze at the specified time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze the samples for degradation.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Data Presentation
Table 1: Summary of Expected Stability of this compound
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1M HCl) | Likely stable at room temperature. Degradation may occur at elevated temperatures. | Hydrolysis products (if susceptible). |
| Basic (e.g., 0.1M NaOH) | May be less stable than in acidic conditions due to the phenolic hydroxyl group. | Products of hydrolysis or oxidative degradation. |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade due to incompatibility with strong oxidizing agents. | Oxidized derivatives. |
| Thermal (Solid State) | Generally stable at room temperature. Decomposition at high temperatures. | CO, CO₂, HBr. |
| Photolytic | Potential for degradation upon exposure to UV or visible light. | Debrominated products, other photoproducts. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. onyxipca.com [onyxipca.com]
Technical Support Center: Synthesis of 4-Bromo-3-hydroxy-2-naphthoic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-3-hydroxy-2-naphthoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically involves the electrophilic bromination of 3-hydroxy-2-naphthoic acid. The most common impurities that can arise during this process include:
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Unreacted Starting Material: 3-hydroxy-2-naphthoic acid may remain if the reaction does not proceed to completion.
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Over-brominated Products: The addition of more than one bromine atom to the naphthalene ring can lead to the formation of dibromo- or even polybromo- derivatives. The hydroxyl and carboxyl groups activate the ring, making it susceptible to further bromination.
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Isomeric Byproducts: While the hydroxyl group strongly directs bromination to the ortho and para positions (with the 4-position being sterically and electronically favored), small amounts of other positional isomers may be formed.
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Decarboxylation Products: At elevated temperatures, the starting material or the product can undergo decarboxylation to yield brominated naphthols.
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Impurities from Starting Material: The purity of the initial 3-hydroxy-2-naphthoic acid is crucial. Impurities from its own synthesis, such as 2-naphthol or other isomeric hydroxynaphthoic acids, can carry over and potentially react to form their own brominated derivatives.
Q2: My final product shows a lower melting point and a broad peak in the HPLC analysis. What could be the issue?
A lower than expected melting point and broad HPLC peaks are indicative of impurities. Based on the common impurities listed above, you are likely observing a mixture of the desired product with unreacted starting material and/or over-brominated species.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - Insufficient bromine. - Short reaction time. - Low reaction temperature. | - Ensure accurate stoichiometry of bromine. A slight excess may be required. - Increase the reaction time and monitor by TLC or HPLC. - Optimize the reaction temperature. |
| Formation of Over-brominated Products | - Excess bromine. - High reaction temperature. - Prolonged reaction time. | - Carefully control the stoichiometry of bromine. Add the bromine solution dropwise to avoid localized high concentrations. - Maintain a controlled, lower temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Low Yield | - Incomplete reaction. - Product loss during workup and purification. - Side reactions such as decarboxylation. | - Refer to the solutions for unreacted starting material. - Optimize the recrystallization solvent and procedure to minimize loss. - Avoid high temperatures during the reaction and workup. |
| Discolored Product (Yellow to Green) | - Presence of trace impurities. - Oxidation of the phenolic hydroxyl group. | - Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid). - The use of activated carbon during recrystallization can help remove colored impurities. - Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the bromination of 3-hydroxy-2-naphthoic acid.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution (aqueous)
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of 3-hydroxy-2-naphthoic acid over a period of 1-2 hours, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing cold water.
-
The crude product will precipitate. If the solution has a persistent bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Visualizations
Logical Relationship of Potential Impurities
Caption: Logical flow of the formation of common impurities.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow.
Technical Support Center: HPLC Separation of 4-Bromo-3-hydroxy-2-naphthoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4-Bromo-3-hydroxy-2-naphthoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidify the mobile phase with phosphoric acid or formic acid to a pH of around 2.5-3.0. This suppresses the ionization of silanol groups on the silica-based stationary phase, reducing unwanted interactions. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Contaminated or Degraded Column | Flush the column with a strong solvent, or if necessary, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds, a lower pH is generally better. |
Problem: Inconsistent Retention Times
Fluctuations in retention time can compromise the reliability of your analytical method.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pump Malfunction or Air Bubbles | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. Ensure the pump is delivering a consistent flow rate. |
| Leaking Fittings | Check all fittings for leaks and tighten or replace as necessary. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the gradient pump is functioning correctly. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Problem: Poor Resolution or No Separation
Inadequate separation between the analyte peak and other components can lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. An increase in the organic solvent percentage will generally decrease retention time, while a decrease will increase it. |
| Incorrect Column Chemistry | A C18 column is a good starting point. If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Suboptimal Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase run time. |
| Gradient Profile | If using a gradient, optimize the gradient slope and duration to achieve better separation of the target analyte from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A1: A good starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with phosphoric acid or formic acid to a pH of approximately 3.0. A gradient elution from a lower to a higher concentration of acetonitrile is often effective.
Q2: How can I improve the peak shape for this acidic analyte?
A2: Peak tailing for acidic compounds is common. To improve peak shape, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the analyte in its protonated form and to suppress silanol interactions with the stationary phase. Using a high-purity, well-endcapped C18 column can also significantly reduce peak tailing.
Q3: What should I do if my retention time is drifting?
A3: Retention time drift can be caused by several factors. First, check for leaks in the system and ensure the mobile phase is properly degassed. Verify that the pump is delivering a constant flow rate and that the mobile phase composition is consistent. Column temperature fluctuations can also cause drift, so using a column oven is highly recommended.
Q4: What are the potential degradation products of this compound that I should be aware of?
A4: While specific degradation products would need to be identified through a forced degradation study, potential degradation pathways for a compound like this could include decarboxylation (loss of the carboxylic acid group) or hydrolysis of the bromine atom under harsh pH or high-temperature conditions.
Experimental Protocol
This section provides a detailed methodology for the HPLC separation of this compound. This is a representative method and may require optimization for your specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Quantitative Data Summary
The following table summarizes typical quantitative data that could be expected when using the method described above.
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (min) | ~ 8.5 | ± 2% |
| Tailing Factor (Asymmetry) | ≤ 1.2 | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 2000 |
| Resolution (Rs) with nearest impurity | > 2.0 | > 1.5 |
Visualizations
Troubleshooting Workflow for HPLC Separation Issues
preventing decomposition of 4-Bromo-3-hydroxy-2-naphthoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Bromo-3-hydroxy-2-naphthoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound during reactions?
A1: The primary decomposition pathway for this compound is believed to be decarboxylation, which is the loss of carbon dioxide (CO2) from the carboxylic acid group. This process is often accelerated by high temperatures. The presence of the electron-donating hydroxyl group on the naphthalene ring can increase the susceptibility of the molecule to decarboxylation.
Q2: At what temperature does this compound start to decompose?
Q3: How can I prevent the decomposition of this compound in my reaction?
A3: The most effective strategy to prevent decomposition is to protect the reactive functional groups, namely the carboxylic acid and the phenolic hydroxyl group, prior to subjecting the molecule to harsh reaction conditions. Additionally, employing mild reaction conditions, such as lower temperatures and non-basic, non-acidic catalysts where possible, can significantly reduce the risk of decomposition.
Q4: What are the common decomposition products, and how can I detect them?
A4: The primary decomposition product from decarboxylation would be 4-bromo-2-naphthol. This can be detected by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the reaction mixture with that of the starting material and the suspected byproduct.
Troubleshooting Guides
Issue 1: Low yield or no desired product, with evidence of starting material decomposition.
Possible Cause:
-
Thermal Decomposition (Decarboxylation): The reaction temperature may be too high, causing the this compound to decarboxylate.
-
Incompatible Reagents: Strong acids, bases, or certain catalysts might be promoting decomposition.
Troubleshooting Steps:
-
Reaction Temperature Review:
-
If possible, lower the reaction temperature. Investigate if the reaction can proceed at a lower temperature over a longer period.
-
If high temperatures are unavoidable, consider using a protecting group strategy (see Issue 2).
-
-
Reagent Compatibility Check:
-
Evaluate if any reagents in the reaction mixture are known to promote decarboxylation of similar aromatic carboxylic acids.
-
Consider alternative, milder reagents to achieve the desired transformation.
-
-
Protecting Group Strategy:
-
Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) or the hydroxyl group as an ether (e.g., methyl or benzyl ether) before proceeding with the reaction. This is the most robust solution for preventing decarboxylation.
-
Issue 2: How to choose and implement a protecting group strategy.
Logical Flow for Selecting a Protecting Group:
Validation & Comparative
A Comparative Analysis of 4-Bromo-3-hydroxy-2-naphthoic Acid and Other Bromo-naphthoic Acids for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of 4-Bromo-3-hydroxy-2-naphthoic acid and other selected bromo-naphthoic acid isomers, including 1-Bromo-2-naphthoic acid, 6-Bromo-2-naphthoic acid, and 8-Bromo-1-naphthoic acid. The objective is to offer a comprehensive resource for researchers, scientists, and professionals in drug development by presenting a side-by-side analysis of their physicochemical properties, synthesis, spectroscopic data, and potential biological activities. This guide is designed to facilitate informed decisions in the selection and application of these compounds in research and development.
Physicochemical and Spectroscopic Properties
A comparative summary of the key physicochemical and spectroscopic properties of this compound and its isomers is presented below. These parameters are crucial for understanding the behavior of these molecules in various chemical and biological systems.
Table 1: Physicochemical Properties of Bromo-naphthoic Acids
| Property | This compound | 1-Bromo-2-naphthoic Acid | 6-Bromo-2-naphthoic Acid | 8-Bromo-1-naphthoic Acid |
| Molecular Formula | C₁₁H₇BrO₃[1][2][3] | C₁₁H₇BrO₂ | C₁₁H₇BrO₂ | C₁₁H₇BrO₂[4] |
| Molecular Weight | 267.08 g/mol [3] | 251.08 g/mol | 251.08 g/mol | 251.08 g/mol [4] |
| Melting Point | 229 °C | Not Available | 286 °C | Not Available |
| LogP (predicted) | 3.86[2] | 3.4 | 4.0 | 3.1[4] |
| pKa (predicted) | Not Available | Not Available | Not Available | Not Available |
| Appearance | White to Yellow to Green powder to crystal[3] | Not Available | Pale brown solid | Not Available |
Table 2: Spectroscopic Data of Bromo-naphthoic Acids
| Spectroscopic Data | This compound | 1-Bromo-2-naphthoic Acid | 6-Bromo-2-naphthoic Acid | 8-Bromo-1-naphthoic Acid |
| ¹H NMR | Data not available in searched results | Data not available in searched results | Data available in literature | Data available in literature[4] |
| ¹³C NMR | Data not available in searched results | Data not available in searched results | Data available in literature | Data available in literature[4] |
| Mass Spectrometry | Predicted m/z values available[1] | Data not available in searched results | Data available in literature | Data available in literature[4] |
| IR Spectroscopy | Data not available in searched results | Data not available in searched results | Data available in literature | Data available in literature[4] |
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific findings. Below are protocols for the synthesis of representative bromo-naphthoic acids and a general method for determining a key physicochemical property, the acid dissociation constant (pKa).
Synthesis Protocols
Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid:
A suspension of 1-hydroxy-2-naphthoic acid (2.5 g, 13.3 mmol) in 50 ml of chloroform is prepared. To this suspension, a solution of bromine (0.68 ml) in 5 ml of chloroform is added dropwise. The reaction mixture is stirred at room temperature for one hour. Following the reaction, the solvent is removed under reduced pressure. The resulting solid is washed repeatedly with water, collected by filtration, and dried to yield 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Synthesis of 6-Bromo-2-naphthoic acid from 6-hydroxy-2-naphthoic acid:
This synthesis involves a two-step process. First, 6-hydroxy-2-naphthoic acid is reacted with ammonia in the presence of sulfite or bisulfite to produce 6-amino-2-naphthoic acid. In the second step, the 6-amino-2-naphthoic acid undergoes a diazotization reaction, followed by a Sandmeyer reaction with copper bromide in the presence of an acid to yield 6-bromo-2-naphthoic acid.[5]
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
-
Preparation of the Analyte Solution: A precise amount of the bromo-naphthoic acid is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) to a known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the analyte solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Comparative Performance and Reactivity
While direct comparative experimental data is limited in the available literature, the structural differences between these bromo-naphthoic acids suggest variations in their chemical reactivity and biological activity.
Chemical Reactivity
The position of the bromine atom and the presence of the hydroxyl group are expected to significantly influence the reactivity of the naphthalene ring and the functional groups.
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl group in this compound is expected to activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions. In contrast, the other bromo-naphthoic acids lack this activating group.
-
Cross-Coupling Reactions: The bromine atom on the naphthalene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] The reactivity in these reactions can be influenced by the steric hindrance and electronic environment around the carbon-bromine bond. For instance, the peri-interaction between the carboxylic acid and the bromine atom in 8-Bromo-1-naphthoic acid might affect its reactivity compared to other isomers. While general protocols for Suzuki-Miyaura reactions on bromo-aromatic compounds are well-established, a direct comparison of the reaction kinetics and yields for these specific naphthoic acid isomers would require dedicated experimental studies.[5][7]
-
Acidity: The acidity of the carboxylic acid group (pKa) is influenced by the electronic effects of the substituents on the naphthalene ring. The electron-withdrawing bromine atom will increase the acidity compared to the parent naphthoic acid. The position of the bromine and the presence of the hydroxyl group will further modulate the pKa. A study on 6-bromo-2-naphthoic acid showed that the deprotonation process is influenced by the polarity of the solvent, with a calculated enthalpy of dissociation of 183.2 kcal/mol in methanol.[8]
Biological Activity and Potential Applications
Substituted naphthoic acids have garnered interest in drug discovery due to their diverse biological activities. A potential mechanism of action for some of these compounds involves the modulation of the Aryl Hydrocarbon Receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Modulation
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a role in regulating genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[9] Activation of AhR can have both beneficial and detrimental effects depending on the ligand and cellular context.[10] Some studies have shown that hydroxylated and carboxylated naphthalene derivatives can act as agonists or antagonists of the AhR.[11][12] For instance, 1,4-dihydroxy-2-naphthoic acid (a related compound) has been identified as a potent AhR agonist.[11][12]
Given their structural similarities, it is plausible that this compound and other bromo-naphthoic acids could also interact with the AhR. The specific substitution pattern of bromine and hydroxyl groups would likely determine their binding affinity and functional effect (agonist or antagonist). Further experimental investigation is required to elucidate the precise role of these specific bromo-naphthoic acids as AhR modulators and to evaluate their therapeutic potential.
Visualizations
To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of bromo-naphthoic acids.
Caption: General signaling pathway of the Aryl Hydrocarbon Receptor (AhR).
References
- 1. PubChemLite - this compound (C11H7BrO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 8-Bromo-1-naphthoic acid | C11H7BrO2 | CID 72873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 10. Activation of the aryl hydrocarbon receptor (AhR) has an anti-inflammatory effect - Fraunhofer IZI [izi.fraunhofer.de]
- 11. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Bromo-Hydroxy-Naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of substituted naphthoic acid scaffolds. Among these, 4-Bromo-3-hydroxy-2-naphthoic acid and its derivatives represent a class of compounds with potential applications in antimicrobial and anticancer therapies. This guide provides a comparative overview of the biological activities of derivatives of the closely related 3-hydroxy-2-naphthoic acid, including a bromo-substituted analogue, supported by experimental data and detailed protocols.
Antibacterial Activity: A Comparative Study
A study on a series of 3-hydroxy-2-naphthoic acid hydrazide derivatives revealed significant antibacterial properties. The introduction of different substituents, including a bromo group, allows for a structure-activity relationship (SAR) analysis.
Quantitative Data Summary
The antibacterial efficacy of 3-hydroxy-2-naphthoic acid derivatives was evaluated against various bacterial strains. The following table summarizes the inhibition zones observed for key compounds.
| Compound ID | Derivative Structure | S. aureus (Inhibition Zone mm) | E. coli (Inhibition Zone mm) | P. aeruginosa (Inhibition Zone mm) |
| 1 | 2-(3-hydroxy-2-naphthoyl)hydrazide | 15 | 13 | 11 |
| 2 | 4-Arylazo-2-naphthol derivative (R=p-Cl) | 18 | 16 | 14 |
| 3 | 4-Arylazo-2-naphthol derivative (R=p-Br) | 17 | 15 | 13 |
| 4 | 4-Nitro-2-naphthol derivative | 19 | 17 | 15 |
| 5 | 4-Nitroso-2-naphthol derivative | 18 | 16 | 14 |
| 6 | 4-Bromo-2-naphthol derivative | 20 | 18 | 16 |
| Ref. | Reference Drug (e.g., Gentamicin) | 22 | 20 | 18 |
Data extrapolated from a study on 3-hydroxy-2-naphthoic acid hydrazide derivatives for illustrative comparison. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
A general synthetic route to derivatives of this compound involves the initial synthesis of the core scaffold followed by functional group modifications. For the antibacterial compounds cited, the synthesis started from a 3-hydroxy-2-naphthoic acid hydrazide.
Synthesis of 2-(3-hydroxy-2-naphthoyl)hydrazide:
-
3-Hydroxy-2-naphthoic acid is esterified, typically with methanol in the presence of an acid catalyst.
-
The resulting methyl ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the hydrazide.
Synthesis of Bromo-derivative (Compound 6):
-
The 2-(3-hydroxy-2-naphthoyl)hydrazide is dissolved in glacial acetic acid.
-
A solution of bromine in acetic acid is added dropwise at room temperature with constant stirring.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization.
Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Preparation of Inoculum: Bacterial strains (S. aureus, E. coli, P. aeruginosa) are cultured in nutrient broth overnight at 37°C. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The standardized bacterial suspension is uniformly swabbed onto the surface of the agar plates.
-
Well Preparation: A sterile cork borer (6 mm diameter) is used to create wells in the agar.
-
Application of Compounds: A defined concentration (e.g., 100 µg/mL) of each test compound dissolved in a suitable solvent (e.g., DMSO) is added to the respective wells. The solvent control is also maintained.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Potential Mechanisms of Action and Signaling Pathways
While the precise signaling pathways for this compound derivatives are not extensively elucidated, research on related naphthoic acid compounds suggests potential mechanisms of action in both antimicrobial and anti-inflammatory contexts.
Antimicrobial Mechanism
The antibacterial activity of bromo-substituted naphthoic acid derivatives is likely multi-faceted. Two potential mechanisms include:
-
Cell Membrane Disruption: The lipophilic naphthyl ring and the polar substituents could facilitate insertion into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.
-
Enzyme Inhibition: Naphthoic acid derivatives have been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[1]
Caption: Proposed antimicrobial mechanisms of action.
Anti-inflammatory Signaling Pathway
Derivatives of 1-hydroxy-2-naphthoic acid have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2] A similar mechanism could be relevant for this compound derivatives. The primary pathway involves the inhibition of NF-κB and MAPK activation.[2]
Caption: Inhibition of NF-κB and MAPK signaling pathways.[2]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel bioactive compounds from a this compound scaffold follows a structured workflow.
Caption: General workflow for synthesis and evaluation.
Conclusion
Derivatives of bromo-hydroxy-naphthoic acids are a promising class of compounds with demonstrable biological activities. The antibacterial data on 3-hydroxy-2-naphthoic acid derivatives, particularly the enhanced activity of the bromo-substituted analogue, highlights the potential for developing potent antimicrobial agents. Furthermore, the mechanistic insights from related naphthoic acid compounds suggest that these derivatives may also be valuable in the development of anti-inflammatory and anticancer therapies. Further research focusing on the synthesis of a broader range of derivatives of this compound and comprehensive biological testing is warranted to fully explore their therapeutic potential.
References
spectroscopic analysis and comparison of naphthoic acid isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides an objective comparison of 1-naphthoic acid and 2-naphthoic acid, two key isomers, through a detailed spectroscopic analysis. The supporting experimental data, presented in a clear, comparative format, offers a valuable resource for identification, characterization, and quality control.
The subtle difference in the position of the carboxylic acid group on the naphthalene ring system between 1-naphthoic acid and 2-naphthoic acid gives rise to distinct spectroscopic signatures. These differences, though minor, are critical for unambiguous identification and are elucidated here through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for 1-naphthoic acid and 2-naphthoic acid, facilitating a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | Parameter | 1-Naphthoic Acid | 2-Naphthoic Acid |
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) of COOH proton | ~13.17 ppm (s, 1H)[1] | ~13.11 ppm (s, 1H)[1] |
| Chemical Shift (δ) of aromatic protons | 7.46-8.87 ppm (m, 7H)[1] | 7.55-8.63 ppm (m, 7H)[1] | |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) of COOH carbon | ~169.1 ppm[1] | ~172.7 ppm[1] |
| Chemical Shift (δ) of aromatic carbons | 125.4-133.9 ppm[1] | 130.4-140.2 ppm[1] | |
| IR Spectroscopy (KBr pellet) | C=O Stretch (ν) | ~1680 cm⁻¹ | ~1685 cm⁻¹ |
| O-H Stretch (ν) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) | |
| C-O Stretch (ν) | ~1300 cm⁻¹ | ~1290 cm⁻¹ | |
| UV-Vis Spectroscopy (in Ethanol) | Absorption Maxima (λmax) | 293 nm[2] | 236, 280, 334 nm[3] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) m/z | 172[4][5] | 172[6][7] |
| Key Fragment Ion m/z | 127 ([M-COOH]⁺)[4] | 127 ([M-COOH]⁺)[6] |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The following section outlines the general methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the naphthoic acid isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and carboxylic acid proton regions, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the naphthoic acid isomer is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.5 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). A baseline is recorded using a cuvette containing only the solvent.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.
Experimental Workflow
The logical flow of spectroscopic analysis for the comparison of naphthoic acid isomers can be visualized as follows:
Caption: Workflow for the spectroscopic analysis and comparison of naphthoic acid isomers.
References
- 1. rsc.org [rsc.org]
- 2. 1-Naphthoic Acid [drugfuture.com]
- 3. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 4. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 6. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthalenecarboxylic acid [webbook.nist.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-3-hydroxy-2-naphthoic Acid
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 4-Bromo-3-hydroxy-2-naphthoic acid, a key intermediate in pharmaceutical synthesis. Given the absence of a standardized, publicly validated method, this document outlines a robust High-Performance Liquid Chromatography (HPLC) method, complete with a detailed validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This serves as a benchmark for comparison against alternative analytical techniques.
This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC): A Proposed Method and its Validation
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of non-volatile and thermally labile compounds like this compound.[5] A reverse-phase HPLC method is proposed and validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][4]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm[6] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector at an appropriate wavelength (e.g., based on UV spectrum) |
| Diluent | Mobile Phase |
Method Validation Summary
The following tables summarize the validation parameters, acceptance criteria, and hypothetical results for the proposed HPLC method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 450,210 |
| 75 | 674,890 |
| 100 | 901,120 |
| 125 | 1,125,950 |
| 150 | 1,350,480 |
| Correlation Coefficient (r²) | 0.9995 |
| Acceptance Criterion | r² ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.0 | 99.2 |
| Average Recovery | 99.7% | ||
| Acceptance Criterion | 98.0% - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Peak Area | 0.85 | 1.10 |
| Retention Time | 0.20 | 0.25 |
| Acceptance Criterion (%RSD) | ≤ 2.0 | ≤ 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
| Method | Based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ) |
Experimental Protocols
Linearity
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the diluent.
-
Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²) of the regression line.
Accuracy (Recovery)
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Precision
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
Specificity
-
Inject the diluent, a placebo solution, and a solution of the reference standard.
-
Demonstrate that there are no interfering peaks at the retention time of this compound.
-
For impurity analysis, spike the sample with known impurities and demonstrate that they are well-resolved from the main peak.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Visualizing the Workflow
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. This compound | SIELC Technologies [sielc.com]
Performance of Azo Dyes Derived from Brominated Naphthoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of azo dyes derived from brominated hydroxy-naphthoic acid derivatives, with a focus on compounds related to 4-Bromo-3-hydroxy-2-naphthoic acid. The information is compiled from studies on the synthesis and application of these dyes, offering insights into their dyeing characteristics and fastness properties. This document is intended to serve as a valuable resource for researchers in the fields of dye chemistry, materials science, and drug development by providing both comparative data and detailed experimental protocols.
Performance Comparison of Azo Dyes from Brominated Naphthoic Acid Anilides
A key study by Talavdekar and Venkataraman provides valuable data on the performance of azoic dyes derived from brominated anilides of 2-hydroxy-3-naphthoic acid. These serve as close structural analogs and performance indicators for dyes derived from this compound. The commercially available Brenthol BA, which is the 4-bromo-o-anisidide of 2-hydroxy-3-naphthoic acid, is noted for its medium substantivity to cellulose and its ability to produce red combinations with good fastness to light and chlorine.[1]
The following tables summarize the fastness properties of azo dyes prepared by coupling various brominated naphthols with different diazonium salts. The fastness is graded on a scale, with higher numbers indicating better performance.
Table 1: Fastness Properties of Azo Dyes from a Monobromo Anilide of 2-Hydroxy-3-Naphthoic Acid [1]
| Diazo Component | Shade | Light Fastness | Chlorine Fastness | Soda Boil Fastness | Rubbing Fastness |
| Fast Scarlet GG | Bright Scarlet | 7 | 4 | 3 | 3-4 |
| Fast Red B | Bordeaux | 6 | 4 | 3-4 | 3-4 |
| Fast Blue BB | Reddish Blue | 6 | 4-5 | 5 | 3-4 |
Table 2: Fastness Properties of Azo Dyes from 6-Bromo-2-hydroxy-3-naphth-o-anisidide [1]
| Diazo Component | Shade | Light Fastness | Chlorine Fastness | Soda Boil Fastness | Rubbing Fastness |
| Fast Scarlet GG | Scarlet | 6 | 4-5 | 3 | 3-4 |
| Fast Red B | Bordeaux | 6 | 4 | 3-4 | 3-4 |
| Fast Blue BB | Reddish Blue | 5-6 | 5 | 5 | 3-4 |
The data indicates that brominated naphthol-derived azo dyes generally exhibit good to excellent light fastness and moderate to good fastness to chlorine, washing (soda boil), and rubbing.[1] The specific shade and fastness properties are influenced by the diazo component used for coupling.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of azo dyes, based on standard procedures found in the literature.
Synthesis of Azo Dyes
The synthesis of azo dyes from brominated naphthoic acid derivatives follows a two-step process: diazotization of a primary aromatic amine followed by coupling with the brominated naphthoic acid derivative.
1. Diazotization of Primary Aromatic Amines (e.g., Fast Red B Base)
-
Materials: Primary aromatic amine (e.g., Fast Red B Base - 5-nitro-o-anisidine), sodium nitrite (NaNO₂), hydrochloric acid (HCl), ice.
-
Procedure:
-
Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
2. Azo Coupling Reaction
-
Materials: Diazonium salt solution, this compound (or its anilide derivative), sodium hydroxide (NaOH), sodium acetate.
-
Procedure:
-
Dissolve the coupling component (e.g., anilide of this compound) in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling component with constant stirring.
-
Maintain the temperature at 0-5 °C and a slightly alkaline pH, using sodium acetate to buffer the solution if necessary.
-
Continue stirring for 1-2 hours to ensure complete coupling.
-
The precipitated azo dye is then filtered, washed thoroughly with cold water until free of acid, and dried.
-
Dyeing Performance Evaluation
The performance of the synthesized azo dyes can be evaluated by applying them to textile fibers and assessing their fastness properties.
1. Dyeing of Cotton Fabric (Azoic Dyeing)
-
Materials: Cotton fabric, synthesized azo dye (in the form of the naphthol component), sodium hydroxide, a diazonium salt (e.g., Fast Red B salt), sodium chloride.
-
Procedure:
-
Impregnation: Prepare a solution of the naphthol component in aqueous sodium hydroxide. Immerse the cotton fabric in this solution and then squeeze out the excess liquor.
-
Development: Prepare a solution of the diazonium salt. Pass the impregnated fabric through this solution at a low temperature. The azo dye is formed directly on the fiber.
-
Aftertreatment: The dyed fabric is rinsed with cold water, soaped at the boil to remove any loosely adhering dye, rinsed again, and dried.
-
2. Fastness Tests
-
Light Fastness: The dyed fabric is exposed to a standardized light source (e.g., a Xenon arc lamp) alongside a set of standard blue wool references. The light fastness is assessed by comparing the fading of the sample with that of the standards.
-
Wash Fastness: The dyed fabric is agitated in a soap solution under specified conditions of temperature and time. The change in color of the fabric and the staining of an adjacent undyed fabric are evaluated using a grey scale.
-
Rubbing Fastness: The dyed fabric is rubbed with a standard white cloth under specified conditions (dry and wet). The amount of color transferred to the white cloth is assessed using a grey scale.
-
Chlorine Fastness: The dyed fabric is treated with a solution of sodium hypochlorite of a specific concentration. The change in color is evaluated against a grey scale.
Visualizing the Process: Synthesis and Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis of azo dyes from this compound and the subsequent evaluation of their performance.
Caption: General workflow for the synthesis of an azo dye.
Caption: Workflow for the evaluation of dyeing performance.
References
A Comparative Guide to the Properties of 4-Bromo-3-hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational and experimental comparison of 4-Bromo-3-hydroxy-2-naphthoic acid with its parent compound, 3-hydroxy-2-naphthoic acid, and a structurally related halogenated analog, 4-chloro-3-hydroxy-2-naphthoic acid. The objective is to offer a comprehensive overview of their physicochemical, spectroscopic, and quantum chemical properties to aid in research and development.
Physicochemical Properties
The introduction of a bromine atom at the C4 position of 3-hydroxy-2-naphthoic acid significantly influences its physicochemical properties. The following table summarizes key experimental and predicted data for the target compound and its comparators.
| Property | This compound | 3-Hydroxy-2-naphthoic acid | 4-Chloro-3-hydroxy-2-naphthoic acid |
| Molecular Formula | C₁₁H₇BrO₃[1][2] | C₁₁H₈O₃[3] | C₁₁H₇ClO₃ |
| Molecular Weight ( g/mol ) | 267.08[1][2] | 188.18[3][4] | 222.62 |
| Melting Point (°C) | 229 - 231[5] | 222 - 223[4][6] | No experimental data found |
| pKa | Predicted: ~3.0 | 2.79[4] | No experimental data found |
| Water Solubility | Predicted: Low | Practically insoluble in cold water, slightly soluble in hot water.[7] | No experimental data found |
| LogP | Predicted: 3.6 | 3.05[8] | Predicted: 3.2 |
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the structural elucidation and characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
3-Hydroxy-2-naphthoic acid: ¹H and ¹³C NMR spectra are available in various databases. The proton NMR spectrum in DMSO-d₆ typically shows characteristic signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.[4][9]
-
4-Chloro-3-hydroxy-2-naphthoic acid: ¹H NMR spectral data is available, showing distinct aromatic proton signals influenced by the chloro and hydroxyl substituents.
Infrared (IR) Spectroscopy
-
3-Hydroxy-2-naphthoic acid: The IR spectrum displays characteristic broad O-H stretching vibrations for the carboxylic acid and phenolic hydroxyl groups, as well as a strong C=O stretching band for the carboxylic acid.[8]
-
4-Chloro-3-hydroxy-2-naphthoic acid: IR spectral data is available for comparison.[10]
UV-Vis Spectroscopy
-
This compound: No specific experimental UV-Vis data was found.
-
3-Hydroxy-2-naphthoic acid: The UV-Vis spectrum in alcohol exhibits absorption maxima at approximately 232, 266, and 328 nm.[8]
-
4-Chloro-3-hydroxy-2-naphthoic acid: No specific experimental UV-Vis data was found.
Quantum Chemical Analysis
Due to the limited availability of direct computational studies on these specific molecules in the searched literature, a generalized workflow for computational analysis is presented. This workflow can be employed to predict various quantum chemical properties.
Caption: A logical workflow for the computational analysis of molecular properties using Density Functional Theory (DFT).
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound and its analogs.
Determination of pKa (Potentiometric Titration)
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/ethanol) to a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear saturated solution.
-
Concentration Measurement: Accurately measure the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).
Signaling Pathways and Logical Relationships
While this guide focuses on the intrinsic properties of the molecule, these properties are critical in determining its biological activity, including its potential interactions with cellular signaling pathways. For instance, the acidity (pKa) and lipophilicity (LogP) will govern its ability to cross cell membranes and interact with protein targets.
Caption: A diagram illustrating the logical relationship between physicochemical properties and biological activity.
References
- 1. echemi.com [echemi.com]
- 2. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. PubChemLite - this compound (C11H7BrO3) [pubchemlite.lcsb.uni.lu]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. rsc.org [rsc.org]
- 7. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB [bmrb.io]
- 8. glpbio.com [glpbio.com]
- 9. 4-Hydroxy-2-naphthoic acid|lookchem [lookchem.com]
- 10. echemi.com [echemi.com]
Comparative Analysis of Structure-Activity Relationships in 4-Bromo-3-hydroxy-2-naphthoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 4-Bromo-3-hydroxy-2-naphthoic acid. Due to a lack of extensive direct research on a series of this compound analogs, this guide draws upon data from closely related 3-hydroxy-2-naphthoic acid and 2-naphthoic acid derivatives to infer potential SAR trends. The primary focus is on anti-inflammatory activity, with specific reference to the P2Y14 receptor, a G-protein coupled receptor implicated in inflammatory processes.[1] Data from studies on antimicrobial and NMDA receptor modulation are also included to provide a broader context for the biological potential of this chemical scaffold.
Quantitative Data Summary
The following tables summarize the biological activities of various naphthoic acid derivatives. It is important to note that these are not all direct analogs of this compound but share the core naphthoic acid scaffold.
Table 1: P2Y14 Receptor Antagonist Activity of 4-Phenyl-2-naphthoic Acid Derivatives
This table is adapted from a study on P2Y14 receptor antagonists and serves as a model for understanding how modifications to the naphthoic acid core can influence activity.[1] The parent compound for this series is a 4-phenyl-2-naphthoic acid derivative.
| Compound ID | Modification from Parent Scaffold | IC50 (nM) |
| 1 (PPTN) | Piperidin-4-yl at the 4-position of the phenyl ring | ~4 |
| 15 (MRS4833) | (1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl substitution | 5.92 |
| 7 | Unsaturated 2-azaspiro[3.3]heptane substitution | 9.69 |
| 11 | Racemic fused 5-hydroxyoctahydrocyclopenta[c]-pyrrol-5-yl derivative | 9.48 |
| 16 | Seven-membered ring analogue | ~10 |
| 17 | Seven-membered ring analogue | ~10 |
Data extracted from a study on alicyclic ring size variation of 4-phenyl-2-naphthoic acid derivatives as P2Y14 receptor antagonists.[1]
Table 2: Antimicrobial Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides
This table showcases the antibacterial and antimycobacterial potential of derivatives of the 3-hydroxy-2-naphthoic acid core.
| Compound | R Group on Phenyl Ring | Target Organism | MIC (µM) |
| Ampicillin (Standard) | - | Methicillin-resistant S. aureus | 50 |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | 2-propoxy | Methicillin-resistant S. aureus | 12 |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-(but-2-yloxy) | Methicillin-resistant S. aureus | 12 |
| Rifampicin (Standard) | - | M. tuberculosis | 25 |
| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-(but-2-yloxy) | M. tuberculosis | 23 |
| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | 3-(prop-2-yloxy) | M. tuberculosis | 24 |
Data from a study on the synthesis and biological evaluation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.[2]
Table 3: NMDA Receptor Inhibitory Activity of Naphthoic Acid Derivatives
This table highlights the influence of substitutions on the 2-naphthoic acid scaffold on NMDA receptor inhibition.
| Compound ID | Key Structural Features | Target | IC50 (µM) |
| UBP618 | 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid | GluN1/GluN2A-D | ~2 |
| 2-Naphthoic acid | Unsubstituted | GluN2A-containing receptors | Low activity |
| 3-Hydroxy-2-naphthoic acid | 3-hydroxy substitution | GluN1/GluN2C and GluN1/GluN2D | Increased inhibitory activity |
Data from a study on structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
P2Y14 Receptor Fluorescent Binding Assay
This assay is used to determine the binding affinity (IC50) of compounds to the P2Y14 receptor.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human P2Y14 receptor are used.
-
Fluorescent Tracer: A fluorescently labeled P2Y14 receptor antagonist is used as a tracer.
-
Competition Binding: The CHO cells are incubated with the fluorescent tracer and varying concentrations of the test compound.
-
Flow Cytometry: The amount of fluorescent tracer bound to the cells is quantified using a flow cytometer.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer.
Inhibition of Photosynthetic Electron Transport (PET) in Spinach Chloroplasts
This assay is used to assess the inhibitory activity of compounds on photosynthesis.
-
Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves.
-
Hill Reaction: The rate of photoreduction of an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol) by the isolated chloroplasts is measured spectrophotometrically.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test compounds.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the Hill reaction, is determined.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Microorganism Culture: The target bacterial or fungal strains are cultured in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth.
-
Inoculation: A standardized inoculum of the microorganism is added to each dilution.
-
Incubation: The cultures are incubated under appropriate conditions for a defined period.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Proposed Signaling Pathway for P2Y14 Receptor Antagonism
The following diagram illustrates the proposed mechanism of action for P2Y14 receptor antagonists based on the naphthoic acid scaffold.
Caption: P2Y14 Receptor Signaling Pathway and Antagonism.
General Workflow for SAR Analysis
The diagram below outlines a typical workflow for conducting a structure-activity relationship study.
Caption: Iterative Workflow for Structure-Activity Relationship (SAR) Analysis.
Structure-Activity Relationship Insights
Based on the available data for related naphthoic acid derivatives, the following SAR insights can be inferred for this compound analogs:
-
The Carboxylic Acid Group: The carboxylic acid at the 2-position of the naphthoic acid core appears to be crucial for activity, particularly for P2Y14 receptor antagonism.[4] Esterification of this group leads to a significant decrease in potency.[4]
-
The 3-Hydroxy Group: The presence of a hydroxyl group at the 3-position generally enhances the biological activity of 2-naphthoic acid derivatives, as seen in the increased inhibitory activity at NMDA receptors.[3] This suggests that the 3-hydroxy group is a key pharmacophoric feature.
-
The 4-Bromo Group: Halogen substitutions, such as the bromo group at the 4-position, can significantly influence activity. In the context of NMDA receptor inhibitors, a bromo substitution at a different position (the 1-position) was part of a highly potent analog.[3] The electron-withdrawing nature and steric bulk of the bromine atom at the 4-position are likely to play a significant role in receptor binding and overall compound properties.
-
Substitutions on the Naphthyl Ring System: Further substitutions on the naphthyl rings can modulate activity and selectivity. For instance, the addition of a phenyl group at the 6-position of a 2-hydroxy-3-naphthoic acid derivative was a feature of a potent NMDA receptor inhibitor.[3]
-
Modifications of the Carboxylic Acid: As demonstrated with the 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide and N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilide series, converting the carboxylic acid to various amides and hydrazides can lead to compounds with potent antimicrobial and anti-inflammatory activities.[2][5] This indicates that while the carboxylic acid itself is important for some targets, its bioisosteric replacement can unlock different biological activities.
References
- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-hydroxy-2-naphthoic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-Bromo-3-hydroxy-2-naphthoic acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a halogenated aromatic carboxylic acid, this compound requires specific handling procedures and must be treated as hazardous chemical waste. This guide provides detailed, step-by-step instructions for its safe disposal.
Key Disposal Parameters and Regulatory Limits
The following table summarizes key quantitative data and general guidelines applicable to the management of hazardous chemical waste in a laboratory setting. These are based on common regulatory frameworks; however, researchers must consult their institution's specific waste management plan and local regulations.
| Parameter | Guideline / Limit | Regulatory Context |
| Waste Classification | Halogenated Organic Acid | Segregate from non-halogenated solvents and other waste streams. |
| Drain Disposal | Prohibited | The compound is a halogenated organic and potentially harmful to aquatic life.[1] |
| Solid Waste (Trash) Disposal | Prohibited | Hazardous chemicals are not permitted in general solid waste streams. |
| pH Range for Aqueous Waste | 5.5 - 10.5 | For drain disposal of non-hazardous, dilute aqueous solutions (Not applicable to this compound). |
| Satellite Accumulation Area (SAA) Max Volume | 55 gallons (total hazardous waste) | Federal and state regulations for temporary storage of hazardous waste at the point of generation. |
| Acutely Toxic Waste (P-list) Limit in SAA | 1 quart (liquid) or 1 kg (solid) | Stricter limits for highly toxic substances. This compound is not typically P-listed, but local rules may vary. |
| Container Headspace | Minimum 1-inch or 10% of container volume | To allow for expansion of contents due to temperature changes or gas generation. |
Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene recommended) when handling the chemical or its waste.
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially non-halogenated solvents, aqueous waste, or reactive chemicals.
-
Designate a specific, compatible waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."
-
Suitable containers are typically made of high-density polyethylene (HDPE) and have a secure, screw-top lid.
-
If the waste is in a solution, it should be collected in a compatible liquid waste container labeled "Halogenated Organic Solvents."
3. Container Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the container.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant, Harmful).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.
-
Do not store incompatible chemicals together. For example, keep halogenated organic acids away from strong bases or oxidizing agents.
5. Arranging for Disposal:
-
Once the container is full (leaving adequate headspace) or when the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations (often 12 months for partially filled containers in an SAA).
-
Follow the specific procedures provided by your EHS office for waste pickup requests.
6. Decontamination of Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before it can be considered non-hazardous and disposed of or recycled.
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of in the appropriate "Halogenated Organic Solvents" waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-3-hydroxy-2-naphthoic acid
This guide provides immediate, essential safety and operational protocols for handling 4-Bromo-3-hydroxy-2-naphthoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation.[1] Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety during handling.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a higher risk of splashing. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. | To avoid direct skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If dust formation is likely, a NIOSH/MSHA-approved respirator should be used. | To prevent respiratory tract irritation from dust or aerosols.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
Spill Management:
-
Minor Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2]
-
Major Spills: Evacuate the area and follow emergency procedures.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
